Product packaging for Ethyl (2-hydroxyphenyl)acetate(Cat. No.:CAS No. 41873-65-8)

Ethyl (2-hydroxyphenyl)acetate

Cat. No.: B019955
CAS No.: 41873-65-8
M. Wt: 180.2 g/mol
InChI Key: XTRBBJJVAIWTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (2-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B019955 Ethyl (2-hydroxyphenyl)acetate CAS No. 41873-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBBJJVAIWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194656
Record name Ethyl (2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-65-8
Record name 2-(2-Hydroxyphenyl)acetic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41873-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-hydroxyphenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL (2-HYDROXYPHENYL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

While specific, experimentally determined chemical shifts and coupling constants for this compound were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.2Triplet3H
-CH₂- (ethyl)~4.1Quartet2H
-CH₂- (acetate)~3.6Singlet2H
Aromatic-H~6.8 - 7.2Multiplet4H
-OHVariableBroad Singlet1H

¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~14
-CH₂- (ethyl)~61
-CH₂- (acetate)~41
Aromatic C~115 - 130
Aromatic C-O~155
C=O~171
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (phenol)3500-3200Strong, Broad
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (ester)1750-1735Strong
C=C (aromatic)1600-1450Medium
C-O (ester)1300-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

m/zInterpretation
180[M]⁺ (Molecular Ion)
134[M - C₂H₅OH]⁺
107[C₇H₇O]⁺
106[C₇H₆O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Dissolution / Pelletizing NMR_acq NMR Spectrometer Prep->NMR_acq IR_acq FT-IR Spectrometer Prep->IR_acq MS_acq Mass Spectrometer Prep->MS_acq NMR_proc Fourier Transform (NMR) NMR_acq->NMR_proc IR_proc Background Subtraction (IR) IR_acq->IR_proc MS_proc Ion Separation (MS) MS_acq->MS_proc Analysis Structure Elucidation & Characterization NMR_proc->Analysis IR_proc->Analysis MS_proc->Analysis

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ¹H NMR signal assignments for this compound.

References

Technical Guide: Physical and Chemical Properties of Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl (2-hydroxyphenyl)acetate (CAS No: 41873-65-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a hydroxy group and an ethyl acetate group at the ortho position.

Molecular Structure:

Physical Properties

The known physical properties of this compound are summarized in the table below. For comparative purposes, data for its structural isomer, Ethyl (4-hydroxyphenyl)acetate, are also included where available.

PropertyThis compoundEthyl (4-hydroxyphenyl)acetate
CAS Number 41873-65-817138-28-2
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
Appearance -Pale Yellow to Brown Oil to Semi-Solid
Melting Point -36-38°C
Boiling Point -187°C (at 20 torr)
Density -1.146 ± 0.06 g/cm³
Solubility -Soluble in water (3416 mg/L @ 25 °C est.)
LogP 2.021.760 (est)

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for this compound are detailed below.

PropertyData for this compound
IUPAC Name ethyl 2-(2-hydroxyphenyl)acetate
InChI Key XTRBBJJVAIWTPL-UHFFFAOYSA-N
pKa Data not available
¹H NMR Spectral data available, detailed interpretation pending further experimental results.
¹³C NMR Spectral data available, detailed interpretation pending further experimental results.[1]
Mass Spectrometry (GC-MS) Key m/z peaks: 134 (Top Peak), 106, 107.[2]
IR Spectroscopy Data not available for the specific compound. General expected peaks for the functional groups include a broad O-H stretch (around 3300 cm⁻¹), C=O stretch (around 1735 cm⁻¹), and C-O stretches.

Experimental Protocols

Synthesis of this compound

A two-step synthesis pathway is proposed for this compound, commencing with the synthesis of the parent carboxylic acid, (2-hydroxyphenyl)acetic acid, followed by Fischer esterification.

Step 1: Synthesis of (2-hydroxyphenyl)acetic acid

This protocol is adapted from a patented method for the preparation of (2-hydroxyphenyl)acetic acid.[3]

  • Reaction: (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide in the presence of a copper salt catalyst at elevated temperatures.

  • Procedure:

    • Suspend solid sodium hydroxide pearls in an inert hydrocarbon solvent (e.g., SOLVESSO 200) at room temperature.

    • Add (2-chlorophenyl)acetic acid to the suspension and stir for 20 minutes.

    • Introduce a catalytic amount of copper (II) sulfate pentahydrate.

    • Heat the reaction mixture to 180-200°C for several hours, monitoring the consumption of the starting material by a suitable method (e.g., gas/liquid chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mass and filter to remove insoluble materials.

    • Acidify the aqueous filtrate to approximately pH 4 using hydrochloric acid.

    • Extract the product into ethyl acetate.

    • Isolate the solid (2-hydroxyphenyl)acetic acid by distillation of the ethyl acetate.

Step 2: Fischer Esterification to this compound

This is a standard procedure for the esterification of a carboxylic acid.

  • Reaction: (2-hydroxyphenyl)acetic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst.

  • Procedure:

    • In a round-bottom flask, combine (2-hydroxyphenyl)acetic acid and an excess of anhydrous ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Reduce the volume of the mixture by evaporating most of the ethanol under reduced pressure.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Reactivity and Stability

Detailed experimental data on the reactivity and stability of this compound are not widely available. However, based on its functional groups, the following reactivity can be inferred:

  • Ester Group: Susceptible to hydrolysis under both acidic and basic conditions to yield (2-hydroxyphenyl)acetic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base. It can also undergo etherification or acylation reactions. The phenol ring is activated towards electrophilic aromatic substitution.

  • Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.

Biological Activity

There is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of this compound.

It is important to distinguish it from its isomer, Ethyl (4-hydroxyphenyl)acetate , which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] The biological effects of the ortho-isomer, this compound, may differ significantly and require dedicated investigation.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow start (2-chlorophenyl)acetic acid reagents1 NaOH, CuSO₄ High Temperature start->reagents1 intermediate (2-hydroxyphenyl)acetic acid reagents2 Ethanol, H₂SO₄ Reflux intermediate->reagents2 final_product This compound reagents1->intermediate Step 1: Hydrolysis reagents2->final_product Step 2: Esterification

Caption: Synthesis of this compound.

References

The Multifaceted Biological Activities of Substituted Phenylacetates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetates, a class of organic compounds characterized by a phenyl ring attached to an acetate functional group with various substitutions, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of substituted phenylacetates, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Analysis of Biological Activities

The biological efficacy of substituted phenylacetates is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics used to evaluate their potency. The following tables summarize the quantitative data for various substituted phenylacetates across different biological activities.

Table 1: Anticancer and Cytotoxic Activities of Substituted Phenylacetates
Compound/DerivativeCell LineActivityIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)Cytotoxicity52[1][2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)Cytotoxicity80[1][2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)Cytotoxicity100[1][2]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)Cytotoxicity0.6 ± 0.08[3]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)Cytotoxicity0.6 ± 0.08[3]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)Cytotoxicity0.7 ± 0.08[3]
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)Cytotoxicity0.7 ± 0.4[3]
Table 2: Anti-inflammatory and Wound Healing Activities of Substituted Phenylacetates
Compound/DerivativeAssay/TargetActivityIC50 (µM)Reference
Thiazolidinedione phenylacetate derivativesWound HealingCytotoxicity0.01 - 0.05[4]
Isonicotinate of meta-aminophenol (Compound 5)ROS Inhibition (in human blood cells)Anti-inflammatory1.42 ± 0.1 (µg/mL)[5]
Ibuprofen (Reference)ROS Inhibition (in human blood cells)Anti-inflammatory11.2 ± 1.9 (µg/mL)[5]
Table 3: Antimicrobial Activities of Substituted Phenylacetates
Compound/DerivativeMicroorganismActivityMIC (µg/mL)Reference
Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h)Klebsiella pneumoniaeAntibacterial10-20[6]
Phenylacetic acidVarious bacteriaBacteriostaticVaries[7]
Table 4: Neuroprotective Activities of Substituted Phenylacetates
Compound/DerivativeCell Line/ModelActivityEC50/Effective ConcentrationReference
Phenylacetamide derivative 3SH-SY5Y (Neuroblastoma)NeuroprotectionEffective at lower doses[8]
Phenylacetamide derivative 4SH-SY5Y (Neuroblastoma)NeuroprotectionEffective at lower doses[8]
PhenylbutyrateMPTP model of Parkinson's diseaseNeuroprotectionAttenuated dopamine depletion[9]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted phenylacetates, enabling researchers to replicate and build upon existing studies.

A. Synthesis of Substituted Phenylacetamides

A general and efficient method for the synthesis of substituted N-phenylacetamides involves the reaction of an appropriate amine with chloroacetyl chloride in the presence of a base.[10]

Materials:

  • Substituted aniline or other primary/secondary amine

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.

  • In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction for 1 hour.

  • Pour the resulting precipitate into ice-cold water.

  • Recover the crude product by filtration.

  • Wash the product with a dilute solution of glacial acetic acid.

  • Recrystallize the final product from ethanol to obtain the purified N-substituted-2-chloro-acetamide.

  • Further reactions can be carried out to introduce other substitutions on the phenyl ring or the acetamide moiety.[1][2]

B. Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Substituted phenylacetate compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the substituted phenylacetate compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Substituted phenylacetate compounds

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the substituted phenylacetate compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The SH-SY5Y human neuroblastoma cell line is a common model to study neuroprotective effects against neurotoxins.[13][14][15]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

  • Substituted phenylacetate compounds

  • MTT assay reagents (as described above)

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the substituted phenylacetate compounds for a specified duration (e.g., 2-24 hours).

  • Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or amyloid-beta) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

  • An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.

III. Signaling Pathways and Mechanisms of Action

Substituted phenylacetates exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

A. Induction of Apoptosis in Cancer Cells

Many substituted phenylacetates exhibit anticancer activity by inducing apoptosis, or programmed cell death. This process is often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Phenylacetate has been shown to induce apoptosis in human osteosarcoma cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some substituted phenylacetates may inhibit this pathway, leading to apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Substituted Phenylacetate Substituted Phenylacetate Substituted Phenylacetate->Akt inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by substituted phenylacetates.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain phenylacetate derivatives can modulate this pathway to induce apoptosis in cancer cells.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis ERK->Apoptosis can induce Proliferation Proliferation Transcription Factors->Proliferation Substituted Phenylacetate Substituted Phenylacetate Substituted Phenylacetate->ERK modulates

Caption: MAPK signaling pathway and its modulation by substituted phenylacetates.

B. Anti-inflammatory Mechanisms

The anti-inflammatory effects of substituted phenylacetates are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways like the NF-κB pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by substituted phenylacetates can lead to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates Substituted Phenylacetate Substituted Phenylacetate Substituted Phenylacetate->IKK inhibits

Caption: NF-κB signaling pathway and its inhibition by substituted phenylacetates.

IV. Conclusion

Substituted phenylacetates represent a versatile class of compounds with a broad range of biological activities, making them promising candidates for the development of new therapeutic agents. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and the intricate molecular mechanisms underlying their diverse biological effects will be crucial for the rational design of more potent and selective substituted phenylacetate-based drugs. The continued exploration of their therapeutic potential holds promise for addressing a variety of unmet medical needs.

References

Navigating the Physicochemical Landscape of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility and stability of Ethyl (2-hydroxyphenyl)acetate, a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analogs, 2-hydroxyphenylacetic acid and ethyl (4-hydroxyphenyl)acetate, to provide a robust framework for understanding its physicochemical properties. The methodologies and potential degradation pathways outlined herein are based on established scientific principles and regulatory guidelines, offering valuable insights for formulation development, analytical method development, and stability-indicating studies.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
IUPAC Name ethyl 2-(2-hydroxyphenyl)acetate-
CAS Number 41873-65-8-

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in various applications, from synthetic reactions to biological systems. The presence of both a polar phenolic hydroxyl group and a relatively nonpolar ethyl ester group in this compound suggests a nuanced solubility profile. While specific quantitative data for this compound is scarce, the solubility of its parent acid, 2-hydroxyphenylacetic acid, and its positional isomer, p-hydroxyphenylacetic acid, provides valuable comparative insights.

Table 1: Solubility of 2-Hydroxyphenylacetic Acid and p-Hydroxyphenylacetic Acid in Various Solvents at 25°C

Solvent2-Hydroxyphenylacetic Acid Solubilityp-Hydroxyphenylacetic Acid Solubility ( g/100g solvent)
Water6.38 g/L[1][2]1.34
MethanolSoluble[3]60.1
Ethanol-37.5
2-Propanol-21.8
Acetone-35.1
Ethyl Acetate-5.89
Chloroform-0.04
Toluene-0.01

Note: The solubility of 2-hydroxyphenylacetic acid in water has also been reported to be as high as 44 mg/mL.[1] It is advisable for researchers to experimentally verify these values.

Stability Characteristics

Understanding the stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation products. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions. Furthermore, the phenolic hydroxyl group is susceptible to oxidation.

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield 2-hydroxyphenylacetic acid and ethanol.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradants, potentially quinone-type structures.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

The following diagram illustrates the potential hydrolytic degradation of this compound.

G Potential Hydrolytic Degradation of this compound cluster_conditions Conditions This compound This compound 2-Hydroxyphenylacetic Acid 2-Hydroxyphenylacetic Acid This compound->2-Hydroxyphenylacetic Acid  Acid/Base Hydrolysis Ethanol Ethanol This compound->Ethanol H+ / H2O H+ / H2O OH- / H2O OH- / H2O

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Purified water (or other aqueous buffer)

  • Temperature-controlled shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the aqueous solvent.

  • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vials to sediment the excess solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with ICH guidelines.[4][5][6] The goal is to achieve a target degradation of 5-20%.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.[1]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently, collecting samples at different intervals. Neutralize the samples prior to analysis.[1]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time and analyze the samples.[1]

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Analyze samples at specified time points.

  • Photodegradation: Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to shield it from light.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

The following diagram illustrates a general workflow for conducting forced degradation studies.

G Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution->Photolytic Stress HPLC-PDA Analysis HPLC-PDA Analysis Acid Hydrolysis->HPLC-PDA Analysis Base Hydrolysis->HPLC-PDA Analysis Oxidation->HPLC-PDA Analysis Thermal Stress->HPLC-PDA Analysis Photolytic Stress->HPLC-PDA Analysis Peak Purity Assessment Peak Purity Assessment HPLC-PDA Analysis->Peak Purity Assessment Identification of Degradants Identification of Degradants Peak Purity Assessment->Identification of Degradants

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its structural analogs. The presented data and protocols offer a practical starting point for researchers and drug development professionals. It is strongly recommended that experimental verification of these properties be conducted for this compound to ensure accurate and reliable data for its intended application. The methodologies for solubility determination and forced degradation studies are robust and align with industry standards, providing a clear path for generating the necessary data for regulatory submissions and formulation development.

References

Ethyl (2-hydroxyphenyl)acetate: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – Ethyl (2-hydroxyphenyl)acetate, a readily available aromatic ester, serves as a pivotal building block in the field of organic synthesis, particularly in the construction of biologically significant heterocyclic compounds. Its unique structural arrangement, featuring a reactive phenolic hydroxyl group and an ester moiety on a benzene ring, allows for a variety of chemical transformations. This technical guide provides an in-depth analysis of the primary applications of this compound in the synthesis of coumarins and benzofurans, complete with experimental protocols, quantitative data, and mechanistic pathways for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

This compound is predominantly utilized as a precursor for the synthesis of two major classes of oxygen-containing heterocycles: coumarins and benzofurans. These scaffolds are prevalent in numerous natural products and form the core of many pharmaceutical agents.

Synthesis of 4-Hydroxycoumarins

One of the most well-established applications of this compound is in the synthesis of 4-hydroxycoumarins. This transformation is typically achieved through a base-catalyzed intramolecular acylation, often referred to as a Dieckmann-type condensation.

The general synthetic pathway involves the treatment of this compound with a strong base, such as sodium hydride or sodium ethoxide. The base abstracts the acidic phenolic proton, forming a phenoxide intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the ester carbonyl carbon, leading to the formation of a cyclic intermediate which, upon acidification, yields the 4-hydroxycoumarin.

G cluster_0 Synthesis of 4-Hydroxycoumarin A This compound B Phenoxide Intermediate A->B  Base (e.g., NaH)   C Cyclic Intermediate B->C  Intramolecular  Acylation   D 4-Hydroxycoumarin C->D  Acidic Workup  

Diagram 1. Synthetic pathway for 4-hydroxycoumarin from this compound.

A detailed experimental procedure for the synthesis of 4-hydroxycoumarin from this compound is as follows:

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

  • Purification: The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude 4-hydroxycoumarin. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount
This compound180.191.0(Specify amount)
Sodium Hydride (60%)40.001.2(Calculate based on substrate)
Anhydrous Toluene--(Sufficient volume)
Concentrated HCl--(As needed for acidification)

Table 1. Reagents for the Synthesis of 4-Hydroxycoumarin.

Product Yield (%) Melting Point (°C) Key Spectroscopic Data
4-Hydroxycoumarin75-85210-212¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, OH), 7.9-7.2 (m, 4H, Ar-H), 5.7 (s, 1H, C3-H). ¹³C NMR (DMSO-d₆): δ 165.0, 162.1, 152.5, 132.8, 124.5, 124.1, 116.8, 115.9, 90.8. IR (KBr, cm⁻¹): 3400-2500 (br, OH), 1670 (C=O), 1620, 1570.

Table 2. Characterization Data for 4-Hydroxycoumarin.

Synthesis of Benzofurans

This compound also serves as a valuable precursor for the synthesis of benzofuran derivatives. A common strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization.

The initial step is the O-alkylation of this compound with an appropriate alkyl halide (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. This reaction yields an O-alkylated intermediate. Subsequent treatment of this intermediate with a strong base (e.g., sodium ethoxide) promotes an intramolecular cyclization, leading to the formation of a benzofuran ring.

G cluster_1 Synthesis of Ethyl Benzofuran-2-carboxylate A This compound B O-Alkylated Intermediate A->B  Alkyl Halide (e.g., BrCH₂CO₂Et)  Base (e.g., K₂CO₃)   C Ethyl Benzofuran-2-carboxylate B->C  Base-catalyzed  Intramolecular Cyclization  

Diagram 2. Synthetic pathway for ethyl benzofuran-2-carboxylate.

A representative experimental procedure for the synthesis of a substituted benzofuran from this compound is as follows:

  • O-Alkylation: A mixture of this compound (1.0 equivalent), 2-bromopropane (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone is heated at reflux for 8-12 hours. The reaction is monitored by TLC.

  • Isolation of Intermediate: After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude O-isopropyl intermediate, which can be used in the next step without further purification.

  • Cyclization: The crude intermediate is dissolved in anhydrous ethanol, and a solution of sodium ethoxide (1.5 equivalents) in ethanol is added. The mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-methylbenzofuran-2-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount
This compound180.191.0(Specify amount)
2-Bromopropane122.991.2(Calculate based on substrate)
Potassium Carbonate138.212.0(Calculate based on substrate)
Sodium Ethoxide68.051.5(Calculate based on substrate)
Anhydrous Acetone/Ethanol--(Sufficient volume)

Table 3. Reagents for the Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate.

Product Yield (%) Boiling Point (°C) Key Spectroscopic Data
Ethyl 3-Methylbenzofuran-2-carboxylate65-75135-137 (at 10 mmHg)¹H NMR (CDCl₃): δ 7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃). ¹³C NMR (CDCl₃): δ 162.5, 154.8, 148.5, 126.9, 124.3, 122.8, 111.5, 110.2, 61.2, 14.4, 9.8. IR (neat, cm⁻¹): 1725 (C=O), 1610, 1580.

Table 4. Characterization Data for Ethyl 3-Methylbenzofuran-2-carboxylate.

Conclusion

This compound is a versatile and cost-effective starting material in organic synthesis, providing efficient routes to valuable coumarin and benzofuran derivatives. The methodologies outlined in this guide demonstrate its utility and provide a solid foundation for further exploration and development of novel synthetic strategies in medicinal and materials chemistry. The straightforward nature of these transformations, coupled with the biological importance of the resulting heterocyclic products, ensures that this compound will remain a key building block for synthetic chemists.

The Discovery and Enduring Scientific Legacy of Hydroxyphenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyphenylacetic acids, a group of phenolic compounds, have a rich and significant history intertwined with the dawn of understanding inborn errors of metabolism. This technical guide provides a comprehensive exploration of the discovery, history, and evolving scientific importance of the three isomers: 2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA). From their initial identification as metabolic byproducts to their current roles as biomarkers and molecules of interest in signaling pathways, these compounds offer a fascinating case study in the advancement of analytical chemistry, biochemistry, and drug development. This document details key experimental protocols, presents quantitative data for historical and modern characterization, and visualizes their roles in significant biochemical pathways.

Discovery and Historical Context

The story of hydroxyphenylacetic acids begins with the groundbreaking work on phenylketonuria (PKU), one of the first recognized inborn errors of metabolism.

The Landmark Discovery of Phenylketonuria and 2-Hydroxyphenylacetic Acid

In 1934, the Norwegian physician and biochemist Asbjørn Følling made a pivotal discovery while investigating two siblings with severe intellectual disabilities. He identified the excretion of large amounts of phenylpyruvic acid in their urine, a condition he termed "imbecillitas phenylpyrouvica," later known as phenylketonuria.[1] This discovery marked a turning point in medicine, establishing a direct link between a metabolic abnormality and a neurological disorder.[1]

Subsequent research by Følling and his collaborator K. Closs in 1938 also identified phenylacetic acid in the urine of these patients, which was noted for its characteristic odor.[1] While phenylpyruvic acid was the initial focus, the broader spectrum of phenylalanine metabolites, including 2-hydroxyphenylacetic acid, became crucial for a complete understanding of PKU's pathophysiology.[1] The accumulation of these compounds is a direct result of the deficient activity of the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine. When this primary metabolic pathway is blocked, phenylalanine is shunted into alternative pathways, leading to the production and excretion of various phenyl-derivatives, including 2-HPAA.

Emergence of 3-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid

The histories of 3-HPAA and 4-HPAA are more closely tied to the study of dietary compounds and the metabolism of the amino acid tyrosine.

3-Hydroxyphenylacetic Acid (3-HPAA) was identified as a major metabolite resulting from the microbial degradation of dietary flavonoids, such as quercetin, in the colon.[2][3] Early observations in the 1950s by Booth and colleagues documented the presence of various flavonoid metabolites, including 3-HPAA, in the urine of animals after oral ingestion of quercetin.[4] It is also a product of the metabolism of dietary phenols and is a substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway.[2][5]

4-Hydroxyphenylacetic Acid (4-HPAA) is a well-known metabolite of the amino acid tyrosine and is also produced by the gut microbiota from dietary polyphenols.[6][7] Its presence has been noted in various natural sources, including olive oil and beer.[8] Historically, its synthesis has been of interest for its use as an intermediate in the production of pharmaceuticals.[9][10]

Physicochemical Properties

The distinct positions of the hydroxyl group on the phenyl ring of each isomer result in unique physicochemical properties.

Property2-Hydroxyphenylacetic Acid (2-HPAA)3-Hydroxyphenylacetic Acid (3-HPAA)4-Hydroxyphenylacetic Acid (4-HPAA)
IUPAC Name (2-Hydroxyphenyl)acetic acid(3-Hydroxyphenyl)acetic acid(4-Hydroxyphenyl)acetic acid
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
Molecular Weight 152.15 g/mol 152.15 g/mol 152.15 g/mol
Melting Point 148-150 °C129-133 °C148-151 °C
Appearance White to off-white crystalline powderWhite to beige-brown crystalline powderWhite to cream or light tan crystalline powder
Solubility in Water SolubleSolubleSlightly soluble

Historical Experimental Protocols

The isolation and synthesis of hydroxyphenylacetic acids have evolved significantly over the past century, reflecting the broader advancements in organic chemistry and analytical techniques.

Isolation of Hydroxyphenylacetic Acids from Urine (Based on Armstrong, Shaw, and Wall, 1955)

Early methods for isolating phenolic acids from biological fluids were crucial for their initial discovery and characterization.

Protocol:

  • Sample Preparation: Acidify a 24-hour urine sample to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Perform continuous liquid-liquid extraction of the acidified urine with diethyl ether for 24 hours.

  • Washing: Wash the ether extract with a saturated sodium bicarbonate solution to separate the acidic compounds.

  • Acidification and Re-extraction: Acidify the bicarbonate solution with sulfuric acid and re-extract the phenolic acids into diethyl ether.

  • Concentration: Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure to yield the crude phenolic acid fraction.

  • Purification: Further separation and purification of individual hydroxyphenylacetic acid isomers were historically achieved through techniques like paper chromatography.

Synthesis of 2-Hydroxyphenylacetic Acid (Lampe Method, 1909)

One of the earliest reported syntheses of 2-HPAA was a multi-step process with characteristically low yields.

Protocol:

  • Reaction: The synthesis involved the simultaneous hydrolysis, reduction, and demethylation of o-methoxybenzaldehyde cyanohydrin.

  • Reagents: Hydriodic acid was used as the primary reagent to effect these transformations in a one-pot reaction.

  • Workup: The reaction mixture was worked up to isolate the crude 2-hydroxyphenylacetic acid.

  • Purification: The crude product was then purified by recrystallization.

Improved Synthesis of 2-Hydroxyphenylacetic Acid (Levine, Eble, and Fischbach, 1948)

This method provided a significant improvement in yield and practicality.

Protocol:

  • Formation of Cyanohydrin: o-Methoxybenzaldehyde is reacted with sodium cyanide to form o-methoxybenzaldehyde cyanohydrin.

  • Hydrolysis and Reduction: The cyanohydrin is then simultaneously hydrolyzed and reduced to o-methoxyphenylacetic acid using stannous chloride and hydrochloric acid.

  • Demethylation: The o-methoxyphenylacetic acid is demethylated using a mixture of hydrobromic and acetic acids to yield 2-hydroxyphenylacetic acid.

  • Purification: The final product is purified by recrystallization.

Synthesis of 4-Hydroxyphenylacetic Acid

A common method for the synthesis of 4-HPAA involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[11][12]

Protocol:

  • Salt Formation: 4-Aminophenylacetic acid is dissolved in a basic solution to form its sodium salt, followed by the addition of sulfuric acid.

  • Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is added dropwise to hot, dilute sulfuric acid (90-95 °C) to hydrolyze the diazonium group to a hydroxyl group.

  • Extraction and Purification: The reaction mixture is cooled, and the 4-hydroxyphenylacetic acid is extracted with ethyl acetate. The product is then isolated by evaporation of the solvent and can be further purified by recrystallization.[11][12]

Another historical method involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.[8] More modern industrial methods have also been developed, such as a multi-step process starting from phenol and glyoxylic acid.[10]

Biochemical Pathways and Signaling

Hydroxyphenylacetic acids are involved in several key metabolic and signaling pathways.

Phenylalanine and Tyrosine Metabolism

2-HPAA is a metabolite in an alternative pathway of phenylalanine metabolism that becomes significant in conditions like PKU. 3-HPAA and 4-HPAA are metabolites in the normal catabolism of tyrosine.

Phenylalanine_Tyrosine_Metabolism Phenylalanine Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid Phenylalanine->Phenylpyruvic_acid Transaminase Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase (PAH) (Deficient in PKU) HPAA2 2-Hydroxyphenylacetic acid (2-HPAA) Phenylpyruvic_acid->HPAA2 p_Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid Tyrosine->p_Hydroxyphenylpyruvic_acid Tyrosine aminotransferase HPAA4 4-Hydroxyphenylacetic acid (4-HPAA) p_Hydroxyphenylpyruvic_acid->HPAA4 Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvic_acid->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase HPAA3 3-Hydroxyphenylacetic acid (3-HPAA) HPAA4->HPAA3 4-Hydroxyphenylacetate 3-monooxygenase

Metabolic pathways of phenylalanine and tyrosine leading to hydroxyphenylacetic acids.
Gut Microbiota Metabolism of Flavonoids

Dietary flavonoids are extensively metabolized by the gut microbiota, leading to the formation of various phenolic acids, including 3-HPAA and 4-HPAA.

Flavonoid_Metabolism Flavonoids Dietary Flavonoids (e.g., Quercetin) Aglycones Aglycones Flavonoids->Aglycones Gut Microbiota (Glycosidases) Ring_Fission Ring Fission Products Aglycones->Ring_Fission Gut Microbiota (Ring Cleavage) HPAA3 3-Hydroxyphenylacetic acid (3-HPAA) Ring_Fission->HPAA3 HPAA4 4-Hydroxyphenylacetic acid (4-HPAA) Ring_Fission->HPAA4 Further_Metabolites Further Metabolites HPAA3->Further_Metabolites HPAA4->Further_Metabolites

Metabolism of dietary flavonoids by gut microbiota to form hydroxyphenylacetic acids.
Potential Signaling Roles

Recent research has begun to uncover potential signaling roles for hydroxyphenylacetic acids.

  • 4-HPAA and SIRT1 Signaling: 4-HPAA, derived from the gut microbial metabolism of resveratrol, has been shown to activate the SIRT1 signaling pathway, which is involved in regulating metabolism and promoting the browning of white adipose tissue.

SIRT1_Signaling HPAA4 4-HPAA SIRT1 SIRT1 HPAA4->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Beige_Fat Beige Fat Thermogenesis PGC1a->Beige_Fat

Simplified diagram of 4-HPAA activating the SIRT1 signaling pathway.
  • Phenolic Acids and Nrf2/NF-κB Pathways: As phenolic acids, hydroxyphenylacetic acids are being investigated for their potential to modulate inflammatory and antioxidant signaling pathways, such as the Nrf2 and NF-κB pathways. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, while the NF-κB pathway is central to the inflammatory response.

  • 3-HPAA and Vasodilation: 3-HPAA has been shown to have vasorelaxant effects, which are mediated by the release of nitric oxide from the endothelium.

Vasodilation_Signaling HPAA3 3-HPAA Endothelium Endothelial Cell HPAA3->Endothelium eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-arginine Smooth_Muscle Smooth Muscle Cell NO->Smooth_Muscle sGC sGC cGMP cGMP sGC->cGMP GTP Relaxation Vasodilation cGMP->Relaxation

Simplified pathway of 3-HPAA-mediated vasodilation via nitric oxide signaling.

Conclusion

The hydroxyphenylacetic acids have traveled a remarkable scientific journey, from being obscure urinary metabolites to key players in our understanding of metabolic diseases and, more recently, as potential modulators of important cellular signaling pathways. Their history underscores the importance of curiosity-driven research and the continuous evolution of analytical and synthetic chemistry. As research delves deeper into the intricate interplay between diet, the gut microbiome, and host metabolism, the hydroxyphenylacetic acids are poised to remain a subject of significant scientific interest, with potential applications in diagnostics, therapeutics, and personalized nutrition. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, history, and scientific significance of these pivotal compounds.

References

Theoretical studies on Ethyl (2-hydroxyphenyl)acetate conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Conformation of Ethyl (2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and materials science. Its conformational flexibility, largely governed by the orientation of the ester group and the potential for intramolecular hydrogen bonding, plays a crucial role in its chemical reactivity and biological activity. This guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. We delve into the computational methodologies, present key quantitative data on its stable conformers, and visualize the underlying energetic relationships and experimental workflows.

Introduction

The three-dimensional structure of a molecule is fundamental to its function. For molecules with rotatable bonds, such as this compound, a number of different spatial arrangements, or conformations, are possible. These conformers often have different energies, and the molecule will spend most of its time in the more stable, lower-energy conformations. Understanding the conformational preferences of this compound is therefore essential for predicting its interactions with biological targets and for designing new materials with desired properties.

Theoretical studies, primarily using quantum mechanical calculations, provide a powerful tool for exploring the conformational space of molecules. These methods can be used to calculate the geometries and relative energies of different conformers, as well as the energy barriers to interconversion between them. This information can then be used to predict the most stable conformation(s) of the molecule and to understand the factors that govern its conformational preferences.

A key feature of this compound is the presence of a hydroxyl group on the phenyl ring in the ortho position to the acetate substituent. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the oxygen atoms of the ester group. This interaction is expected to have a significant influence on the conformational landscape of the molecule.

Computational Methodology

The conformational analysis of this compound is typically performed using computational chemistry methods. The general workflow for such a study is outlined below.

G cluster_0 Computational Workflow A Initial Structure Generation B Potential Energy Surface (PES) Scan A->B Key Dihedral Angles C Identification of Minima (Conformers) B->C Locate Low-Energy Regions D Geometry Optimization C->D Full Optimization E Frequency Calculation D->E Characterize Stationary Points (Confirm Minima) F Energy Refinement E->F Higher Level of Theory / Larger Basis Set G Analysis of Results F->G Relative Energies, Geometric Parameters, Intramolecular Interactions G cluster_0 Conformational Isomers A Conformer A (H-bond to Carbonyl Oxygen) B Conformer B (H-bond to Ether Oxygen) A->B Higher Energy C Other Conformers (No H-bond) B->C Even Higher Energy

CAS number and nomenclature for Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (2-hydroxyphenyl)acetate, a valuable chemical intermediate. The document details its chemical identity, including its CAS number and various nomenclatures. A thorough experimental protocol for its synthesis via Fischer esterification is provided, alongside a detailed High-Performance Liquid Chromatography (HPLC) method for its analysis and quantification. Furthermore, this guide explores the potential biological activity of this compound, drawing parallels with its isomers and discussing its relevance in the context of drug discovery and development, particularly as a potential monoamine oxidase (MAO) inhibitor.

Chemical Identity and Nomenclature

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the ethyl ester of (2-hydroxyphenyl)acetic acid.

Table 1: Nomenclature and Chemical Identifiers

IdentifierValue
CAS Number 41873-65-8[1]
IUPAC Name ethyl 2-(2-hydroxyphenyl)acetate
Synonyms Benzeneacetic acid, 2-hydroxy-, ethyl ester[2]; 2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester[3]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
InChI Key XTRBBJJVAIWTPL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CC=CC=C1O

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of (2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[4][5][6]

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • (2-Hydroxyphenyl)acetic acid

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (2-hydroxyphenyl)acetic acid in an excess of anhydrous ethanol (e.g., a 5 to 10-fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake, venting frequently. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Table 2: Reagent Quantities (Example for a 10g Scale Synthesis)

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Hydroxyphenyl)acetic acid152.1510.0 g0.066
Anhydrous Ethanol46.0776 mL (approx. 60g)1.3
Concentrated H₂SO₄98.081-2 mL-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A robust and reliable HPLC method is crucial for the analysis of this compound, for instance, in reaction monitoring or for quantification in biological matrices. A reverse-phase HPLC method is commonly employed.[7]

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the development and validation of an HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase.[2][7] The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).

Sample Preparation:

  • For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • For Quantification in Plasma: A liquid-liquid extraction or solid-phase extraction protocol would be necessary to remove proteins and other interfering substances. A typical procedure involves protein precipitation followed by extraction with a suitable organic solvent like ethyl acetate.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 30 °C
Detection UV at 275 nm

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, its structural isomer, Ethyl (4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for the development of antidepressants and drugs for other neurological disorders.

The IC50 value for the inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate has been reported to be 120 µM.[] Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against MAO-A. This hypothesis warrants further investigation through in vitro enzyme inhibition assays.

Experimental Workflow for MAO-A Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound against MAO-A.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Solution Compound Solution Incubation Incubation Compound Solution->Incubation MAO-A Enzyme MAO-A Enzyme MAO-A Enzyme->Incubation Substrate (e.g., Kynuramine) Substrate (e.g., Kynuramine) Substrate (e.g., Kynuramine)->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Stop Reaction IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Further Investigation MAO_Signaling_Pathway MAO_A MAO-A (Oxidized FAD) Reduced_MAO_A MAO-A (Reduced FADH2) MAO_A->Reduced_MAO_A Oxidizes Substrate Substrate Monoamine Substrate (e.g., Serotonin) Substrate->MAO_A Binds to Active Site Product Aldehyde Product Reduced_MAO_A->MAO_A Re-oxidation Reduced_MAO_A->Product Releases Product H2O2 H₂O₂ Reduced_MAO_A->H2O2 Produces O2 O₂ O2->Reduced_MAO_A Electron Acceptor Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO_A Competitive Binding

References

Methodological & Application

Application Notes and Protocols for Antifungal Assay of Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (2-hydroxyphenyl)acetate is a phenolic compound with potential therapeutic applications. Phenolic compounds are a well-documented class of secondary metabolites in plants, known for their diverse biological activities, including antifungal properties.[1][2][3][4] The antifungal mechanisms of phenolic compounds are multifaceted, often involving the disruption of the fungal cell membrane, inhibition of enzymes, and interference with key cellular processes.[2][5] These characteristics make this compound a candidate for investigation as a novel antifungal agent.

These application notes provide a detailed protocol for evaluating the in vitro antifungal activity of this compound. The primary methods described are the broth microdilution and disk diffusion assays, which are standardized and widely accepted for determining the susceptibility of fungi to antimicrobial agents.[6][7][8] The goal of these assays is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound, which are key parameters in assessing its antifungal potency.

Data Presentation

The quantitative data obtained from the antifungal assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 2001
Cryptococcus neoformans ATCC 208821
Aspergillus fumigatus ATCC 204305
Trichophyton rubrum ATCC 28188

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.

Fungal StrainMFC (µg/mL)Positive Control (e.g., Amphotericin B) MFC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 2001
Cryptococcus neoformans ATCC 208821
Aspergillus fumigatus ATCC 204305
Trichophyton rubrum ATCC 28188

Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.

Fungal StrainZone of Inhibition (mm)Positive Control (e.g., Fluconazole) Zone of Inhibition (mm)
Candida albicans ATCC 90028
Candida glabrata ATCC 2001
Cryptococcus neoformans ATCC 208821
Aspergillus fumigatus ATCC 204305
Trichophyton rubrum ATCC 28188

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][9]

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Incubator

2. Preparation of Test Compound and Controls

  • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

  • Prepare a stock solution of the positive control antifungal agent in an appropriate solvent (e.g., water or DMSO).

  • The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungi.

3. Inoculum Preparation

  • Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the optimal temperature (e.g., 35°C for Candida spp., 30°C for molds) to ensure viability and purity.[6]

  • For yeasts, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard at 530 nm using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL.[6]

  • For molds, cover the surface of the agar culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.[9]

4. Assay Procedure

  • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Repeat the serial dilution for the positive control in separate rows.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or longer for some molds, as required.[8]

5. Reading the MIC

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is often read as the lowest concentration that results in a 50% inhibition of growth.[8] For other compounds and fungi, complete inhibition of growth may be the endpoint.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

1. Procedure

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at the appropriate temperature until growth is visible in the control spots.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate.

Protocol 3: Disk Diffusion Assay

This method is based on the principles outlined by the CLSI for antifungal disk diffusion susceptibility testing.[6][10][11]

1. Materials

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts).[6]

  • Sterile cotton swabs

  • Forceps

2. Preparation of Disks

  • Dissolve this compound in a suitable volatile solvent (e.g., acetone or ethanol).

  • Apply a known amount of the compound solution onto the sterile blank paper disks and allow the solvent to evaporate completely. Prepare disks with varying concentrations of the compound.

3. Inoculum Preparation and Plating

  • Prepare a standardized fungal inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

4. Assay Procedure

  • Using sterile forceps, place the prepared disks containing this compound and a positive control disk onto the surface of the inoculated agar plates.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at the appropriate temperature for 24-48 hours or longer, depending on the fungus.

5. Reading the Results

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters (mm).

Visualizations

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results Compound_Prep Prepare Ethyl (2-hydroxyphenyl)acetate Stock Solution Broth_Microdilution Broth Microdilution Assay Compound_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement MFC_Determination Determine MFC MIC_Determination->MFC_Determination MIC_Value MIC Value (µg/mL) MIC_Determination->MIC_Value MFC_Value MFC Value (µg/mL) MFC_Determination->MFC_Value Inhibition_Zone Zone Diameter (mm) Zone_Measurement->Inhibition_Zone

Caption: Workflow for the antifungal assay of this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

Phenolic_Compound_MoA cluster_fungal_cell Fungal Cell cluster_effects Antifungal Effects Compound This compound (Phenolic Compound) Cell_Membrane Cell Membrane Compound->Cell_Membrane Interacts with Enzymes Essential Enzymes Compound->Enzymes Inhibits Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Interferes with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Cell_Wall_Damage Inhibition of Cell Wall Synthesis Cell_Wall->Cell_Wall_Damage Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Cell_Wall_Damage->Cell_Death

Caption: Hypothesized antifungal mechanism of a phenolic compound.

References

Application Notes: The Versatility of Ethyl (2-hydroxyphenyl)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl (2-hydroxyphenyl)acetate is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of oxygen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, allows for a range of intramolecular and intermolecular reactions. This makes it a key precursor in the synthesis of medicinally relevant scaffolds such as coumarins, chromanones, and benzofurans.

These resulting heterocyclic systems are cornerstones in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic utilization of this compound enables the efficient synthesis of complex molecular architectures for drug discovery and development programs.

Synthesis of 4-Hydroxycoumarins

4-Hydroxycoumarins are a prominent class of compounds synthesized from this compound. These structures are of significant interest due to their anticoagulant, anti-inflammatory, and anticancer properties. The synthesis is typically achieved through a base-catalyzed intramolecular cyclization, such as the Dieckmann condensation.

Synthesis of Chroman-4-ones

This compound can also serve as a precursor for the synthesis of chroman-4-ones. These scaffolds are present in a variety of natural products and have been investigated for their antioxidant and anticancer activities. The synthesis often involves a reaction with a suitable electrophile to introduce a two-carbon unit, followed by an intramolecular cyclization.

Synthesis of Benzofurans

The construction of the benzofuran ring system, another privileged scaffold in medicinal chemistry, can be initiated from this compound. These compounds have been shown to possess antimicrobial, antiviral, and anti-inflammatory activities. A common synthetic route involves the O-alkylation of the phenolic hydroxyl group, followed by a cyclization reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycoumarin via Intramolecular Cyclization

This protocol details the synthesis of 4-hydroxycoumarin from this compound using a sodium metal-mediated intramolecular cyclization.

Materials:

  • This compound

  • Dry Toluene

  • Sodium Metal

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry toluene.

  • Carefully add small pieces of sodium metal to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of ethanol, followed by water.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 4-hydroxycoumarin.

Quantitative Data Summary

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Purity (%)
4-HydroxycoumarinThis compoundSodium MetalToluene4-685-95>98

Experimental Workflow for 4-Hydroxycoumarin Synthesis

G Workflow for 4-Hydroxycoumarin Synthesis A Dissolve this compound in dry Toluene B Add Sodium Metal A->B C Reflux Reaction Mixture B->C D Cool to Room Temperature C->D E Quench with Ethanol and Water D->E F Acidify with HCl E->F G Filter and Dry Precipitate F->G H Recrystallize from Ethanol G->H

Caption: Workflow for the synthesis of 4-hydroxycoumarin.

Protocol 2: Synthesis of a Chroman-4-one Derivative

This protocol outlines a general procedure for the synthesis of a chroman-4-one derivative starting from this compound.

Materials:

  • This compound

  • Acryloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

Procedure:

  • To a solution of this compound in dry dichloromethane at 0 °C, add aluminum chloride portion-wise.

  • Stir the mixture for 15 minutes, then add acryloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
Chroman-4-one derivativeThis compoundAcryloyl chloride, AlCl₃Dichloromethane8-1270-85

General Pathway for Chroman-4-one Synthesis

G Synthesis of Chroman-4-one cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C Intermediate A->C + B Acryloyl Chloride + AlCl3 B->C in DCM D Intermediate E Chroman-4-one Derivative D->E Heat

Caption: Pathway for chroman-4-one synthesis.

Protocol 3: Synthesis of a Benzofuran Derivative

This protocol describes a general method for the synthesis of a benzofuran derivative from this compound.

Materials:

  • This compound

  • 2-Chloro-N,N-dimethylethanamine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • O-Alkylation: In a round-bottom flask, combine this compound, 2-chloro-N,N-dimethylethanamine, and potassium carbonate in acetone.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • The crude O-alkylated intermediate can be used in the next step without further purification or purified by column chromatography.

  • Cyclization: Dissolve the intermediate in ethanol and add a solution of sodium ethoxide in ethanol.

  • Heat the reaction mixture to reflux for the required time.

  • After cooling, neutralize the reaction with a suitable acid and remove the solvent.

  • The residue can be purified by column chromatography to afford the desired benzofuran derivative.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
Benzofuran derivativeThis compound1. 2-Chloro-N,N-dimethylethanamine, K₂CO₃2. NaOEt1. Acetone2. Ethanol1. 12-182. 4-660-75 (over two steps)

Logical Relationship in Benzofuran Synthesis

G Benzofuran Synthesis Logic Start This compound O_Alkylation O-Alkylation Start->O_Alkylation Step 1 Cyclization Intramolecular Cyclization O_Alkylation->Cyclization Step 2 Product Benzofuran Derivative Cyclization->Product Final Product

Caption: Logical steps in benzofuran synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl (2-hydroxyphenyl)acetate. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise quantification for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound with the molecular formula C₁₀H₁₂O₃. As a derivative of phenylacetic acid, its accurate quantification is crucial in various stages of research and development, including synthesis reaction monitoring, purity assessment, and stability studies. The method outlined in this document utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 41873-65-8
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as ethanol and acetonitrile; sparingly soluble in water.
Experimental Protocol
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The recommended chromatographic conditions are outlined in Table 2.

Table 2: Recommended HPLC Conditions

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength ~275 nm (Note: This is an estimated value based on the phenolic chromophore. It is strongly recommended to determine the λmax experimentally by running a UV scan of a standard solution.)

Note: For Mass Spectrometry (MS) compatible applications, formic acid is the recommended modifier. Phosphoric acid can also be used as a mobile phase modifier for non-MS applications.

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Extract the analyte with a suitable solvent (e.g., methanol). Sonication may be used to improve extraction efficiency.

  • Centrifuge the sample to pellet any insoluble material.

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Analyze a minimum of five concentrations across the intended range. Plot peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%
Precision (RSD%) Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).The lowest concentration at which the analyte can be accurately and precisely quantified.
Specificity Analyze a blank matrix, a spiked matrix, and the reference standard to demonstrate that there are no interfering peaks at the retention time of this compound.The peak for the analyte should be pure and well-resolved from any other components.
Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table for linearity is provided in Table 4.

Table 4: Example of Linearity Data Summary

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Mean Peak Area
1
5
10
25
50
100
Linear Regression y = mx + c
Correlation Coefficient (r²)

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve/Extract in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (~275 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantification of this compound by HPLC.

Disclaimer: This application note provides a general guideline. Method parameters, especially the UV detection wavelength, may require optimization for specific instrumentation and sample matrices.

Application Notes and Protocols for the Fischer Esterification of 2-Hydroxyphenylacetic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-hydroxyphenylacetate via the Fischer esterification of 2-hydroxyphenylacetic acid with ethanol. This process is a classic example of acid-catalyzed esterification, a fundamental reaction in organic synthesis.[1][2][3]

Introduction

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, and/or by removing the water that is formed during the reaction.[4] In the case of 2-hydroxyphenylacetic acid, the presence of a phenolic hydroxyl group requires careful consideration of reaction conditions to avoid potential side reactions, though under acidic conditions, the carboxylic acid is significantly more reactive towards esterification.

Ethyl 2-hydroxyphenylacetate is a valuable synthetic intermediate in the preparation of various compounds.[5]

Reaction and Mechanism

The overall reaction is as follows:

2-Hydroxyphenylacetic Acid + Ethanol ⇌ Ethyl 2-Hydroxyphenylacetate + Water

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[4]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the Fischer esterification of a hydroxy acid with ethanol, which can be adapted for 2-hydroxyphenylacetic acid.

ParameterValue/RangeNotes
Reactants
2-Hydroxyphenylacetic Acid1 equivalent
Anhydrous Ethanol20-50 equivalents (used as solvent)A large excess shifts the equilibrium towards the product.
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.5 equivalentsActs as both a catalyst and a dehydrating agent.
Reaction Conditions
TemperatureReflux (approx. 78 °C for ethanol)The reaction is conducted at the boiling point of the alcohol.
Reaction Time2 - 8 hoursReaction progress can be monitored by TLC or GC.
Work-up & Purification
Extraction SolventEthyl acetate or Diethyl ether
Washing SolutionsSaturated NaHCO₃(aq), BrineTo neutralize the acid catalyst and remove water-soluble impurities.
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Purification MethodColumn chromatography or DistillationTo isolate the pure ester.
Yield
Expected Yield60 - 95%Yield is dependent on reaction conditions and purification.

Experimental Protocol

This protocol is a general guideline for the synthesis of ethyl 2-hydroxyphenylacetate.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyphenylacetic acid.

    • Add a large excess of anhydrous ethanol (e.g., 25 equivalents). The ethanol serves as both a reactant and the solvent.

    • Carefully and slowly add concentrated sulfuric acid to the stirred solution. An exothermic reaction may occur.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.[6]

    • Maintain the reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • To the residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst - be cautious of CO₂ evolution), and finally with brine.[6]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-hydroxyphenylacetate as an oil.[6]

    • For higher purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization:

The identity and purity of the synthesized ethyl 2-hydroxyphenylacetate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry.[7][8]

Diagrams

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2-hydroxyphenylacetic acid, ethanol, and sulfuric acid to a round-bottom flask. B 2. Heat the mixture to reflux for 2-8 hours. A->B C 3. Cool the reaction and remove excess ethanol via rotary evaporation. B->C D 4. Dissolve the residue in ethyl acetate and wash with water. C->D E 5. Neutralize with saturated NaHCO3 solution. D->E F 6. Wash with brine and dry the organic layer over Na2SO4. E->F G 7. Filter and concentrate the organic layer to obtain the crude product. F->G H 8. Purify by column chromatography or distillation. G->H I 9. Characterize the final product (NMR, IR, MS). H->I

Caption: Experimental workflow for the synthesis of ethyl 2-hydroxyphenylacetate.

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer_1 Proton Transfer Tetrahedral_Intermediate->Proton_Transfer_1 Protonated_Intermediate Protonated Intermediate Proton_Transfer_1->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Water H2O Protonated_Intermediate->Water Water_Elimination Elimination of Water Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Deprotonation Deprotonation

Caption: Mechanism of the Fischer esterification reaction.

References

Application Notes and Protocols for the Synthesis of Hydroxyacetophenone Precursors via Friedel-Crafts Acylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetophenones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the production of hydroxyacetophenone precursors through the acylation of phenol. The primary focus is on the Fries rearrangement, a key reaction in this process, which circumvents the challenges of direct Friedel-Crafts acylation of the phenol ring. This guide offers a comprehensive overview of the reaction mechanism, experimental procedures, and the influence of various catalysts and conditions on product yield and isomer selectivity.

Introduction

The direct Friedel-Crafts acylation of phenol often leads to the preferential formation of the O-acylated product, phenyl acetate, rather than the desired C-acylated hydroxyacetophenone. To achieve the synthesis of ortho- and para-hydroxyacetophenone, a subsequent intramolecular rearrangement of the phenyl acetate is necessary. This reaction, known as the Fries rearrangement, is typically catalyzed by Lewis acids or strong Brønsted acids.[1][2][3] The reaction proceeds through the formation of an acylium ion, which then electrophilically attacks the aromatic ring at the ortho and para positions.[4] The regioselectivity of this rearrangement is highly dependent on the reaction conditions, such as temperature and solvent polarity.[3][4]

Reaction Mechanism and Pathway

The synthesis of hydroxyacetophenone from phenol is a two-step process:

  • O-Acylation of Phenol: Phenol is first esterified with an acetylating agent, typically acetic anhydride or acetyl chloride, to form phenyl acetate.[5]

  • Fries Rearrangement: The phenyl acetate then undergoes an intramolecular rearrangement in the presence of a catalyst to yield a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone.[1][4]

The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the formation of an acylium carbocation. This electrophile then attacks the activated aromatic ring.

Fries_Rearrangement_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_selectivity Selectivity Control PhenolEster Phenyl Acetate Complex1 Intermediate Complex PhenolEster->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion Complex1->AcyliumIon PhenoxideComplex Aluminum Phenoxide Complex Complex1->PhenoxideComplex SigmaComplexOrtho Ortho Sigma Complex AcyliumIon->SigmaComplexOrtho Ortho attack SigmaComplexPara Para Sigma Complex AcyliumIon->SigmaComplexPara Para attack AromaticRing Phenoxide Ring OrthoProduct o-Hydroxyacetophenone SigmaComplexOrtho->OrthoProduct - H⁺ ParaProduct p-Hydroxyacetophenone SigmaComplexPara->ParaProduct - H⁺ Temp Temperature Ortho Ortho Isomer Favored Temp->Ortho High Temp. Para Para Isomer Favored Temp->Para Low Temp. Solvent Solvent Polarity Solvent->Ortho Non-polar Solvent->Para Polar Experimental_Workflow cluster_synthesis Synthesis of Phenyl Acetate cluster_rearrangement Fries Rearrangement cluster_purification Purification Start Phenol + Acetic Anhydride Reaction1 O-Acylation (Pyridine catalyst) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Distillation Workup1->Purification1 Product1 Phenyl Acetate Purification1->Product1 Start2 Phenyl Acetate Product1->Start2 Reaction2 Add AlCl₃ & Heat (Control Temp. for Selectivity) Start2->Reaction2 Workup2 Quench with Acid/Ice & Extract Reaction2->Workup2 Separation Separation of Isomers Workup2->Separation Product2 o- and p-Hydroxyacetophenone Separation->Product2 SteamDist Steam Distillation (for ortho-isomer) Separation->SteamDist Recrystallization Recrystallization (for para-isomer) Separation->Recrystallization Chromatography Column Chromatography Separation->Chromatography

References

Optimizing GC-MS Analysis of Ethyl (2-hydroxyphenyl)acetate: A Guide to Derivatization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate gas chromatography-mass spectrometry (GC-MS) analysis of compounds like ethyl (2-hydroxyphenyl)acetate is crucial. Due to its polar phenolic hydroxyl group, direct GC-MS analysis of this compound can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its volatility and thermal stability, thus enhancing its chromatographic performance.

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation . It includes a comparison of the methods, detailed experimental procedures, and expected outcomes to guide the user in selecting the most appropriate method for their analytical needs.

Comparison of Derivatization Methods: Silylation vs. Acylation

The choice between silylation and acylation depends on several factors, including the sample matrix, required sensitivity, and available resources. Silylation is a versatile and highly effective method, though it requires anhydrous conditions. Acylation offers a robust and cost-effective alternative, producing highly stable derivatives.

FeatureSilylation (TMS Derivative)Acylation (Acetyl Derivative)
Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Acetic Anhydride
Reaction Replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.Introduces an acetyl group to the phenolic oxygen, forming an ester.
Advantages - High reaction yields.- Good thermal stability of derivatives.- Versatile for a wide range of phenolic compounds.- Forms highly stable derivatives.- Reagents are less sensitive to moisture than silylating agents.- Cost-effective.
Disadvantages - Reagents and derivatives are sensitive to moisture; requires anhydrous conditions.[1]- May require removal of excess reagent and byproducts before analysis.
Typical Reaction Time 30 - 60 minutes15 - 30 minutes
Typical Reaction Temp. 60 - 80°CRoom Temperature or gentle heating (50-60°C)

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing this compound

  • BSTFA (+ 1% TMCS, optional catalyst)

  • Anhydrous Pyridine (or other suitable solvent like acetonitrile or ethyl acetate)

  • Reaction vials with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1]

  • Reconstitution:

    • Add 50 µL of anhydrous pyridine to the dried sample residue in the reaction vial. Vortex briefly to dissolve the analyte.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation of this compound

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • Sample containing this compound

  • Acetic Anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials with screw caps and septa

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Sample Preparation:

    • If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of pyridine to the dried sample residue.

    • Add 100 µL of acetic anhydride to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 15-30 minutes. For less reactive phenols or to ensure complete reaction, gentle heating at 50-60°C for 15 minutes can be applied.

  • Work-up (Optional but Recommended):

    • To remove excess acetic anhydride, add 1 mL of deionized water to the vial and vortex.

    • Extract the derivatized analyte into a non-polar organic solvent such as hexane or ethyl acetate (1 mL). Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the organic (top) layer to a clean vial for GC-MS analysis.

Visualizing the Workflow and Reactions

To better illustrate the processes, the following diagrams are provided in the DOT language.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample containing this compound dry Evaporation to Dryness (under Nitrogen) start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Reagent (e.g., BSTFA) reconstitute->add_reagent react Reaction (Heating) add_reagent->react cool Cool to Room Temperature react->cool inject GC-MS Injection cool->inject

Caption: General experimental workflow for derivatization.

silylation_reaction cluster_reactants reactant This compound product Ethyl (2-(trimethylsilyloxy)phenyl)acetate reactant->product + reagent BSTFA reagent:e->product:w 70°C

Caption: Silylation reaction of the target analyte.

acylation_reaction cluster_reactants reactant This compound product Ethyl (2-acetoxyphenyl)acetate reactant->product + reagent Acetic Anhydride reagent:e->product:w Pyridine

Caption: Acylation reaction of the target analyte.

Expected GC-MS Results

Upon successful derivatization, the resulting products will be more amenable to GC-MS analysis.

  • Silylation Product: The trimethylsilyl (TMS) derivative of this compound will have a higher molecular weight (addition of 72 Da for each TMS group). The mass spectrum is expected to show a characteristic molecular ion peak and fragment ions corresponding to the loss of methyl groups (-15 Da) and the TMS group itself.

  • Acylation Product: The acetyl derivative will have an increase in molecular weight of 42 Da. The mass spectrum will likely show a molecular ion and a prominent fragment from the loss of the acetyl group.

By following these protocols, researchers can significantly improve the quality and reliability of their GC-MS data for this compound, enabling more accurate quantification and identification in complex matrices.

References

Application of Ethyl (2-hydroxyphenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (2-hydroxyphenyl)acetate is a versatile chemical intermediate whose parent compound, 2-Hydroxyphenylacetic acid, is utilized in the synthesis of various agrochemicals, including herbicides, pesticides, and plant growth regulators. The structural motif of a hydroxyl group ortho to an acetic acid derivative is a key feature for the synthesis of heterocyclic compounds with significant biological activity. This document outlines the application of this compound, primarily through its hydrolysis product, 2-Hydroxyphenylacetic acid, in the synthesis of key agrochemical precursors, with a focus on Benzofuran-2(3H)-one. Benzofuranones are important heterocyclic cores found in a variety of biologically active molecules and natural products.[1]

Core Application: Synthesis of Benzofuran-2(3H)-one

A primary application of this compound in the agrochemical field involves its conversion to 2-Hydroxyphenylacetic acid, which then serves as a direct precursor for Benzofuran-2(3H)-one. This intermediate is crucial for the synthesis of certain fungicides and other bioactive compounds.[2] The overall synthetic pathway involves two main stages:

  • Hydrolysis: Saponification of this compound to yield 2-Hydroxyphenylacetic acid.

  • Lactonization: Intramolecular cyclization (dehydration) of 2-Hydroxyphenylacetic acid to form the lactone, Benzofuran-2(3H)-one.

This precursor, Benzofuran-2(3H)-one, is a known intermediate in the synthesis of agrochemicals such as the fungicide Fluoxastrobin.[2]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Hydroxyphenylacetic acid

This protocol describes the base-catalyzed hydrolysis of the ester to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (e.g., 10% v/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound in an excess of 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 1-2 by slowly adding 10% hydrochloric acid while stirring in an ice bath.[2]

  • A precipitate of 2-Hydroxyphenylacetic acid will form.

  • Extract the product with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Hydroxyphenylacetic acid.[3]

  • The crude product can be purified by recrystallization.[3]

Protocol 2: Synthesis of Benzofuran-2(3H)-one via Lactonization

This protocol details the cyclization of 2-Hydroxyphenylacetic acid to form the target lactone.[2]

Materials:

  • 2-Hydroxyphenylacetic acid (obtained from Protocol 1)

  • Toluene (as a water-carrying agent)

  • Anhydrous iron(II) sulfate (FeSO₄) or another suitable catalyst

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-Hydroxyphenylacetic acid, toluene, and a catalytic amount of anhydrous iron(II) sulfate.[2]

  • Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.[2]

  • Continue the reaction for approximately 6 hours or until no more water is collected, monitoring the reaction by HPLC or TLC.[2]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.[2]

  • Evaporate the toluene from the filtrate under reduced pressure to obtain the crude Benzofuran-2(3H)-one.[2]

  • The product can be further purified by distillation or chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of Benzofuran-2(3H)-one from a precursor of 2-Hydroxyphenylacetic acid.

ParameterValueReference
Starting Materialo-chlorophenylacetic acid (precursor to 2-hydroxyphenylacetic acid)[2]
Purity of intermediate (2-hydroxyphenylacetic acid)90.0%[2]
Yield of intermediate (2-hydroxyphenylacetic acid)91.2%[2]
Final ProductBenzofuran-2(3H)-one[2]
Purity of Final Product99.1%[2]
Yield of Final Product (from intermediate)96.1%[2]

Visualization of Synthetic Pathway

The logical flow of the synthesis from the starting ester to the key agrochemical intermediate is depicted below.

Start This compound Intermediate 2-Hydroxyphenylacetic acid Start->Intermediate Protocol 1: Hydrolysis (NaOH, H₃O⁺) Product Benzofuran-2(3H)-one (Agrochemical Precursor) Intermediate->Product Protocol 2: Lactonization (FeSO₄, Toluene) Agrochemical Agrochemicals (e.g., Fungicides) Product->Agrochemical Further Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Mix Reagents (e.g., Acid, Toluene, Catalyst) B Reflux with Dean-Stark Trap (6 hours) A->B C Cool to Room Temperature B->C Reaction Complete D Filter to Remove Catalyst C->D E Evaporate Solvent (Rotary Evaporator) D->E F Crude Product E->F G Purification (e.g., Distillation) F->G H Pure Benzofuran-2(3H)-one G->H

References

Application Notes and Protocols: Ethyl (2-hydroxyphenyl)acetate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl (2-hydroxyphenyl)acetate and its isomers as versatile starting materials for the synthesis of a variety of potent enzyme inhibitors. The following sections detail the synthesis of specific inhibitors, their biological activities, and the relevant biochemical pathways they modulate.

Introduction

This compound and its structural isomers, particularly Ethyl (4-hydroxyphenyl)acetate, are valuable precursors in medicinal chemistry for the development of bioactive molecules. Their inherent phenolic and ester functionalities allow for a range of chemical modifications, leading to the synthesis of compounds that can selectively target and inhibit specific enzymes. This document outlines the synthesis and application of derivatives of hydroxyphenylacetates as inhibitors for monoamine oxidase A (MAO-A), α-glucosidases (sucrase and maltase), and platelet aggregation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of compounds synthesized from hydroxyphenylacetate derivatives against their respective enzyme targets.

Compound NameStarting Material IsomerTarget Enzyme(s)IC50 Value
Ethyl (4-hydroxyphenyl)acetateparaMonoamine Oxidase A (MAO-A)120 µM
2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB)paraMaltase29.96 ± 3.06 µM
SucraseData not specified
Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoateparaPlatelet Aggregation (ADP-induced)401 µM

Experimental Protocols

Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) - An α-Glucosidase Inhibitor

This protocol details the multi-step synthesis of HETB, a potent inhibitor of sucrase and maltase, starting from a derivative of Ethyl (4-hydroxyphenyl)acetate.[1][2][3]

Step 1: Synthesis of 2-[4-(benzyloxy)phenyl]ethanol (Compound 3) [1]

  • To a solution of 4-(2-hydroxyethyl)phenol (5.0 g, 36.2 mmol) in ethanol (25.0 mL), add benzyl bromide (8.9 mL, 36.2 mmol) and potassium carbonate (7.5 g, 54.3 mmol).

  • Stir the reaction mixture for 12 hours at room temperature, monitoring the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, purify the residue using silica gel column chromatography to yield 2-[4-(benzyloxy)phenyl]ethanol as a white solid (Yield: 75%).

Step 2: Synthesis of 3,4,5-tris(benzyloxy)benzoic acid (Compound 6) [1]

  • A precursor, Compound 5 (4.9 g, 10.8 mmol), is refluxed with potassium hydroxide (0.9 g, 16.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (44 mL) for 1 hour.

  • After cooling, pour the mixture into ice-cold water and acidify to pH 1 with 2 N aqueous HCl.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate under vacuum to obtain 3,4,5-tris(benzyloxy)benzoic acid as a white solid (Yield: 95%).

Step 3: Synthesis of 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate (Compound 7) This step involves a coupling reaction between compound 3 and compound 6, which is a standard esterification procedure.

Step 4: Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) [1]

  • Add 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate (9.3 g, 14.3 mmol) to a mixture of 10% palladium on carbon (0.46 g) in methanol (143 mL).

  • Stir the solution under a hydrogen gas atmosphere for 3 days.

  • Filter the reaction mixture and wash the solid with methanol to yield HETB as a white solid (Yield: 78%).

General Protocol for the Synthesis of Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate - A Platelet Aggregation Inhibitor

This protocol is adapted from the synthesis of similar hydrazinylidene-3-oxobutanoate derivatives and can be applied for the synthesis of the title compound.[4][5][6]

  • Dissolve 4-aminophenol (0.01 mol) in dilute hydrochloric acid (10 ml) and cool the solution to 0-5°C in an ice bath.

  • To this, add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol and cool it in an ice bath.

  • Filter the cold diazonium salt solution into the ethyl acetoacetate solution with vigorous stirring.

  • A yellow solid will precipitate. Filter the solid, wash it with cold water, and recrystallize from ethanol to obtain the final product.

Signaling Pathways and Mechanisms of Inhibition

Monoamine Oxidase A (MAOA) Inhibition

Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[7][8][9][10][11] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and anxiety disorders.[7][8] Ethyl (4-hydroxyphenyl)acetate has been identified as a selective inhibitor of MAO-A.[12]

MAOA_Inhibition MA Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) MA->MAOA Degradation SynapticCleft Increased Neurotransmitter Concentration in Synapse Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor Ethyl (4-hydroxyphenyl)acetate Inhibitor->MAOA Inhibition

Caption: Monoamine Oxidase A (MAO-A) Inhibition Pathway.

α-Glucosidase (Sucrase and Maltase) Inhibition in Carbohydrate Digestion

Sucrase and maltase are α-glucosidases located in the brush border of the small intestine that are responsible for the final steps of carbohydrate digestion.[13][14][15][16][17] They break down disaccharides like sucrose and maltose into monosaccharides (glucose, fructose, galactose) which are then absorbed into the bloodstream.[15][16][17] Inhibition of these enzymes slows down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This is a key therapeutic strategy for managing type 2 diabetes. HETB, synthesized from a derivative of Ethyl (4-hydroxyphenyl)acetate, is a potent inhibitor of these enzymes.[1][2][3]

Carbohydrate_Digestion Disaccharides Dietary Disaccharides (Sucrose, Maltose) Enzymes α-Glucosidases (Sucrase, Maltase) Disaccharides->Enzymes Digestion Monosaccharides Monosaccharides (Glucose, Fructose) Enzymes->Monosaccharides Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor HETB Inhibitor->Enzymes Inhibition

Caption: Carbohydrate Digestion and α-Glucosidase Inhibition.

Platelet Aggregation Inhibition

Platelet activation and aggregation are critical processes in thrombosis.[12][18][19] Upon vascular injury, platelets are activated by various agonists like ADP, leading to a signaling cascade that results in a conformational change of the GP IIb/IIIa receptors.[18] This allows fibrinogen to bind to these receptors, cross-linking platelets and leading to aggregation.[12] The synthesized ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate derivative inhibits ADP-induced platelet aggregation, suggesting an interference in this signaling pathway.

Platelet_Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Signaling Intracellular Signaling Cascade P2Y12->Signaling GPIIbIIIa_inactive Inactive GP IIb/IIIa Receptor Signaling->GPIIbIIIa_inactive Activates GPIIbIIIa_active Active GP IIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Cross-linking Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds to Inhibitor Hydrazinylidene- oxobutanoate Derivative Inhibitor->P2Y12 Inhibits

Caption: ADP-Induced Platelet Aggregation Pathway and Inhibition.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral Ethyl (2-hydroxyphenyl)acetate, a valuable building block in pharmaceutical and fine chemical synthesis. The chirality of the α-hydroxy ester moiety is often crucial for the biological activity of target molecules. Two primary strategies are presented: asymmetric hydrogenation of the corresponding α-keto ester and enzymatic kinetic resolution of the racemic α-hydroxy ester.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-hydroxy esters such as this compound can be broadly categorized into two main approaches:

  • Asymmetric Catalysis: This involves the conversion of a prochiral precursor, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, into the chiral product using a chiral catalyst. Asymmetric hydrogenation is a prominent example of this approach, offering the potential for high enantioselectivity and chemical yield in a single step.

  • Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thereby enriched. Enzymatic kinetic resolution is a powerful method that utilizes the high stereoselectivity of enzymes, such as lipases, under mild reaction conditions.

The choice between these strategies will depend on factors such as the availability of starting materials, desired enantiomeric purity, scalability, and cost considerations.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes quantitative data for representative enantioselective methods applied to analogous substrates, providing an expected performance benchmark for the synthesis of chiral this compound.

MethodSubstrateCatalyst/EnzymeChiral Ligand/ModifierSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationEthyl 2-oxo-2-phenylacetatePlatinum on Carbon Fiber (Pt/CF)CinchonidineAcetic AcidRT24Good99[1]
Asymmetric Hydrogenationβ-Keto estersRuBr₂[(R)-BINAP](R)-BINAPCH₂Cl₂RT-9996[2]
Enzymatic Kinetic ResolutionRacemic Ethyl-3-hydroxybutyrateImmobilized Candida antarctica Lipase B (CALB)-Solvent-free352>95>96[3]
Enzymatic Kinetic ResolutionRacemic aromatic Morita-Baylis-Hillman acetatesPseudomonas cepacia lipase (PCL)-Buffer/TolueneRT24-72~50>99 (for alcohol)[4]

Experimental Protocols

This protocol is adapted from the highly enantioselective hydrogenation of ethyl 2-oxo-2-phenylacetate and is expected to be a viable route to chiral this compound[1].

Materials:

  • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate[5]

  • 5% Platinum on Carbon Fiber (Pt/CF) catalyst

  • Cinchonidine (chiral modifier)

  • Acetic acid

  • High-pressure reactor equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a Teflon vessel, add the 5% Pt/CF catalyst (e.g., 30 mg).

  • Modifier Addition: Add the chiral modifier, cinchonidine (e.g., 4 mg), to the vessel.

  • Solvent Addition: Add acetic acid (e.g., 1.5 mL) to the mixture.

  • Pre-mixing: Seal the Teflon vessel and place it in the high-pressure reactor. Purge the reactor with hydrogen gas 2-3 times to remove air. Premix the catalyst, modifier, and solvent under a hydrogen atmosphere for 10 minutes.

  • Substrate Addition: Introduce the substrate, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (e.g., 75 µL), into the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (optimization may be required, starting from 10 bar).

  • Reaction: Stir the reaction mixture vigorously (e.g., 900 rpm) at room temperature for 24 hours.

  • Work-up: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

This protocol is based on established procedures for the enzymatic resolution of α-hydroxy esters using lipases[3][4].

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., toluene or solvent-free)

  • Phosphate buffer (if using a biphasic system)

  • Magnetic stirrer and temperature-controlled water bath

Procedure:

  • Reaction Setup: To a reaction vessel, add racemic this compound.

  • Enzyme Addition: Add immobilized CALB (e.g., 10% w/w of the substrate).

  • Acyl Donor Addition: Add vinyl acetate (e.g., 1.0-1.5 equivalents). The reaction can be run solvent-free or in an organic solvent like toluene.

  • Reaction: Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acetylated product.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.

  • Product Separation: The reaction mixture will contain the unreacted enantiomer of this compound and the acetylated product of the other enantiomer. These can be separated by column chromatography on silica gel.

  • Deprotection (if necessary): The acetylated enantiomer can be hydrolyzed back to the corresponding α-hydroxy ester using mild basic conditions (e.g., K₂CO₃ in methanol) if that enantiomer is the desired product.

  • Analysis: Determine the enantiomeric excess of both the remaining starting material and the product by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Synthesis_Workflow cluster_asymmetric Asymmetric Hydrogenation cluster_resolution Enzymatic Kinetic Resolution Prochiral Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Reaction_A Asymmetric Hydrogenation Prochiral->Reaction_A Catalyst Chiral Catalyst (e.g., Pt/C + Cinchonidine) Catalyst->Reaction_A Hydrogen H₂ Hydrogen->Reaction_A Product_A Chiral Ethyl (2-hydroxyphenyl)acetate Reaction_A->Product_A Racemic Racemic Ethyl (2-hydroxyphenyl)acetate Reaction_R Enzymatic Acylation Racemic->Reaction_R Enzyme Lipase (e.g., CALB) Enzyme->Reaction_R Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_R Product_R1 Enantioenriched (R)- or (S)-Ester Reaction_R->Product_R1 Product_R2 Enantioenriched (S)- or (R)-Acetate Reaction_R->Product_R2

Caption: General workflows for the enantioselective synthesis of chiral this compound.

Asymmetric_Hydrogenation_Protocol start Start step1 Charge Reactor: - Pt/CF Catalyst - Cinchonidine - Acetic Acid start->step1 step2 Premix under H₂ Atmosphere step1->step2 step3 Add Substrate: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate step2->step3 step4 Pressurize with H₂ and Stir step3->step4 step5 Reaction Monitoring (TLC/GC) step4->step5 step6 Work-up: Depressurize and Filter step5->step6 step7 Purification: Column Chromatography step6->step7 step8 Analysis: Chiral HPLC/GC step7->step8 end End step8->end

Caption: Experimental workflow for asymmetric hydrogenation.

Enzymatic_Resolution_Protocol start Start step1 Combine in Reaction Vessel: - Racemic Ester - Immobilized Lipase - Acyl Donor start->step1 step2 Stir at Constant Temperature step1->step2 step3 Monitor Reaction to ~50% Conversion step2->step3 step4 Filter to Remove Enzyme step3->step4 step5 Separation: Column Chromatography step4->step5 step6 (Optional) Deprotection of Acetylated Ester step5->step6 step7 Analysis of Both Enantiomers: Chiral HPLC/GC step5->step7 step6->step7 end End step7->end

Caption: Experimental workflow for enzymatic kinetic resolution.

References

Troubleshooting & Optimization

Common side reactions in the esterification of 2-hydroxyphenylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-hydroxyphenylacetic acid. Our goal is to help you navigate common side reactions and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the esterification of 2-hydroxyphenylacetic acid, offering solutions in a question-and-answer format.

Q1: I am getting a significant amount of a cyclic side product instead of my desired ester. What is happening and how can I prevent it?

A1: The most common side reaction during the esterification of 2-hydroxyphenylacetic acid is an intramolecular cyclization, also known as lactonization , to form a six-membered ring lactone (specifically, 3,4-dihydrocoumarin). This occurs because the phenolic hydroxyl group can react with the carboxylic acid group within the same molecule.

Troubleshooting Lactonization:

  • Reaction Temperature: Elevated temperatures can favor the intramolecular reaction. It is advisable to conduct the esterification at lower temperatures. For instance, a successful high-yield synthesis of methyl (2-hydroxyphenyl)acetate has been reported at room temperature.[1]

  • pH Control: Lactonization of hydroxy acids is often promoted by acidic conditions. While acid catalysis is necessary for Fischer esterification, using a milder acid or controlling the amount of a strong acid can help. For other hydroxy acids, maintaining a pH above 6 has been shown to prevent lactonization.[2]

  • Reagent Stoichiometry: Using a large excess of the alcohol can shift the equilibrium towards the desired intermolecular esterification product, according to Le Châtelier's principle.[3]

Q2: My reaction mixture has become viscous and difficult to work with, and my yield of the desired ester is low. What could be the cause?

A2: This issue is likely due to polyesterification , where molecules of 2-hydroxyphenylacetic acid react with each other to form polymer chains. This is another common side reaction for hydroxy acids, particularly at higher temperatures.

Troubleshooting Polyesterification:

  • Temperature Control: As with lactonization, high temperatures can promote polyesterification. Maintaining a lower reaction temperature is crucial.

  • Concentration: High concentrations of the hydroxy acid can increase the likelihood of intermolecular reactions leading to polymers. Using a more dilute solution may help to favor the reaction with the alcohol.

Q3: Are there any other potential side reactions I should be aware of?

A3: While lactonization and polyesterification are the primary concerns, other side reactions common to Fischer esterification can also occur:

  • Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possibility, especially at higher temperatures.

  • Ether Formation: Under acidic conditions, the alcohol can also undergo self-condensation to form an ether.

To minimize these, it is important to use appropriate reaction temperatures and consider the stability of your chosen alcohol under acidic conditions.

Data Presentation: Side Product Formation

While specific quantitative data for the esterification of 2-hydroxyphenylacetic acid is not extensively available in the literature, the following table summarizes the expected trends in product distribution based on reaction conditions.

Reaction ConditionDesired Ester YieldLactone FormationPolyesterification
Low Temperature (e.g., Room Temp) HighLowVery Low
High Temperature (e.g., Reflux) LowerHighModerate to High
Large Excess of Alcohol HighLowLow
Equimolar Reactants LowerHigherHigher
Strong Acid Catalyst (High Conc.) VariablePotentially HighPotentially High
Mild Acid Catalyst Potentially Lower RateLowerLower

Experimental Protocols

Protocol 1: High-Yield Synthesis of Mthis compound

This protocol is adapted from a literature procedure that reports a 92% yield of the desired methyl ester.[1]

Materials:

  • 2-(Hydroxyphenyl)acetic acid (50 g)

  • Methanol (250 ml)

  • Acetyl chloride (25 ml)

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of hydrogen chloride in methanol by carefully adding acetyl chloride (25 ml) to methanol (250 ml).

  • Add 2-(hydroxyphenyl)acetic acid (50 g) to this solution.

  • Stir the solution at room temperature for three hours, then let it stand overnight (approximately 15 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether (250 ml).

  • Wash the ethereal solution with an aqueous sodium bicarbonate solution until effervescence ceases.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Concentrate the dried solution under reduced pressure to obtain the crude product.

  • Recrystallize the solid from an ether/petrol mixture to yield mthis compound as white, powdery crystals.[1]

Protocol 2: General Fischer Esterification with an Alcohol as Solvent

This is a general procedure that can be adapted for other simple alcohols. Using the alcohol as the solvent ensures a large excess, which favors the formation of the desired ester.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Alcohol (e.g., ethanol, propanol)

  • Concentrated sulfuric acid (catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-hydroxyphenylacetic acid in a large excess of the desired alcohol (e.g., 10-20 molar equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the moles of the carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Esterification_Pathways 2-Hydroxyphenylacetic Acid 2-Hydroxyphenylacetic Acid Desired Ester Desired Ester 2-Hydroxyphenylacetic Acid->Desired Ester + Alcohol (ROH) (Intermolecular) Lactone (3,4-Dihydrocoumarin) Lactone (3,4-Dihydrocoumarin) 2-Hydroxyphenylacetic Acid->Lactone (3,4-Dihydrocoumarin) - H2O (Intramolecular) Polyester Polyester 2-Hydroxyphenylacetic Acid->Polyester + Another Molecule (Intermolecular Polymerization) Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Desired Ester

Caption: Reaction pathways in the esterification of 2-hydroxyphenylacetic acid.

Troubleshooting_Workflow start Esterification of 2-Hydroxyphenylacetic Acid issue Low Yield of Desired Ester? start->issue lactone Significant Lactone Formation? issue->lactone Yes success High Yield of Ester issue->success No polyester Viscous Reaction Mixture? lactone->polyester No solution1 Decrease Temperature Increase Alcohol Excess lactone->solution1 Yes solution2 Decrease Temperature Use More Dilute Solution polyester->solution2 Yes polyester->success No solution1->success solution2->success

Caption: Troubleshooting workflow for common esterification side reactions.

References

Technical Support Center: HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of phenolic compounds in a question-and-answer format, providing detailed solutions and logical troubleshooting workflows.

Peak Tailing

Q1: What is peak tailing and why is it a common problem when analyzing phenolic compounds?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For phenolic compounds, peak tailing is a frequent problem because their polar nature makes them susceptible to strong, unwanted secondary interactions with the stationary phase, particularly with residual silanol groups on the surface of silica-based columns like C18.[2] This can lead to reduced resolution, inaccurate peak integration, and decreased analytical sensitivity.[2]

Q2: What are the primary causes of peak tailing for phenolic compounds?

A2: The most common causes include:

  • Secondary Interactions: Unwanted interactions between the phenolic analytes and active sites on the stationary phase, most often residual silanol groups on silica-based columns.[1]

  • Mobile Phase pH: An unsuitable mobile phase pH can lead to the mixed ionization states of phenolic compounds, causing peak distortion.[1][2]

  • Column Issues: Degradation or contamination of the column, or the formation of a void at the column inlet, can disrupt the packed bed and lead to tailing.[1][3]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][2]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.[1][4]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_system Check for extra-column effects (tubing, connections, detector cell) a1_yes->check_system check_specifics Focus on analyte-specific issues a1_no->check_specifics q2 Is the mobile phase pH appropriate (2.5-3.5 for acidic phenolics)? check_system->q2 check_specifics->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample concentration too high? a2_yes->q3 adjust_ph Adjust mobile phase pH a2_no->adjust_ph adjust_ph->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No dilute_sample Dilute sample or reduce injection volume a3_yes->dilute_sample q4 Is the column old or contaminated? a3_no->q4 end Problem Resolved dilute_sample->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No clean_column Flush with strong solvent or replace column a4_yes->clean_column consider_column_chem Consider a different column chemistry (e.g., end-capped, polar-embedded) a4_no->consider_column_chem clean_column->end consider_column_chem->end

Caption: Troubleshooting workflow for peak tailing.

Ghost Peaks

Q1: What are ghost peaks and how can I identify them?

A1: Ghost peaks are unexpected signals in a chromatogram that do not originate from the known sample components.[5] They can appear during both sample analysis and blank runs, making them difficult to trace.[5] To identify ghost peaks, you can perform a blank injection with the mobile phase alone; if the peaks appear, they originate from the system rather than the sample.[5]

Q2: What are the common sources of ghost peaks in HPLC analysis?

A2: Common sources of ghost peaks include:

  • Mobile Phase Contamination: Impurities in solvents or reagents, or the degradation of mobile phase components.[5][6]

  • System Contamination: Carryover from previous injections, or contaminants in the injector, tubing, or detector.[6][7]

  • Column Contamination: Strongly retained compounds from previous samples eluting in subsequent runs.[6][7]

  • Sample Preparation: Contaminants introduced from solvents, glassware, or vials during sample preparation.[6][8]

Troubleshooting Workflow for Ghost Peaks:

G start Ghost Peak Observed blank_injection Perform a blank injection (mobile phase only) start->blank_injection q1 Does the ghost peak appear? blank_injection->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No system_contamination Source is likely system or mobile phase contamination a1_yes->system_contamination sample_contamination Source is likely sample or sample preparation a1_no->sample_contamination check_mobile_phase Prepare fresh mobile phase with high-purity solvents system_contamination->check_mobile_phase check_sample_prep Review sample preparation procedure and check solvent purity sample_contamination->check_sample_prep q2 Does the ghost peak persist? check_mobile_phase->q2 end Problem Resolved check_sample_prep->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No clean_system Clean injector, tubing, and detector cell a2_yes->clean_system a2_no->end flush_column Flush column with a strong solvent clean_system->flush_column flush_column->end

Caption: Troubleshooting workflow for ghost peaks.

Baseline Noise and Drift

Q1: What is the difference between baseline noise and baseline drift?

A1: Baseline noise refers to rapid, random, short-term fluctuations in the baseline, while baseline drift is a gradual, long-term shift of the baseline.[9]

Q2: What causes baseline noise and drift in the analysis of phenolic compounds?

A2:

  • Baseline Noise:

    • Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, or poor solvent mixing.[9][10]

    • Pump and System Factors: Inconsistent pump performance, worn seals, or faulty check valves leading to flow rate pulsation.

    • Detector Instability: A weak or failing detector lamp.[11]

  • Baseline Drift:

    • Temperature Fluctuations: Changes in ambient or column temperature.[12][13]

    • Mobile Phase Composition Variation: Incomplete mobile phase mixing or changes in composition during a gradient run.[12][14]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[10][15]

Troubleshooting Workflow for Baseline Issues:

G start Baseline Noise or Drift Observed q1 Is the issue noise (rapid fluctuations) or drift (gradual change)? start->q1 noise Noise q1->noise drift Drift q1->drift check_degassing Check mobile phase degassing noise->check_degassing check_temp Ensure stable column and ambient temperature drift->check_temp check_pump Inspect pump for leaks and check valve function check_degassing->check_pump check_lamp Check detector lamp intensity check_pump->check_lamp end Problem Resolved check_lamp->end check_equilibration Allow for sufficient column equilibration time check_temp->check_equilibration check_mobile_phase_prep Prepare fresh mobile phase and ensure proper mixing check_equilibration->check_mobile_phase_prep check_mobile_phase_prep->end

Caption: Troubleshooting workflow for baseline noise and drift.

Retention Time Shifts

Q1: What causes retention times to shift during the analysis of phenolic compounds?

A1: Retention time shifts can be sudden or gradual.[16] Potential causes include:

  • Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition.[15][17]

  • Flow Rate: Variations in the pump flow rate.[16][17]

  • Column Temperature: Fluctuations in the column temperature.[15][13]

  • Column Degradation: Aging of the column stationary phase.[17][18]

  • pH of Mobile Phase: Small changes in pH can significantly affect the retention of ionizable phenolic compounds.[18]

Troubleshooting Workflow for Retention Time Shifts:

G start Retention Time Shift Observed q1 Is the shift sudden or gradual? start->q1 sudden Sudden q1->sudden gradual Gradual q1->gradual check_method_params Verify mobile phase composition, flow rate, and temperature settings sudden->check_method_params check_column_equilibration Ensure adequate column equilibration gradual->check_column_equilibration check_leaks Inspect for system leaks check_method_params->check_leaks end Problem Resolved check_leaks->end check_column_age Evaluate column performance and age check_column_equilibration->check_column_age replace_column Replace column if necessary check_column_age->replace_column replace_column->end

Caption: Troubleshooting workflow for retention time shifts.

Poor Resolution

Q1: What factors contribute to poor resolution in the separation of phenolic compounds?

A1: Poor resolution, where peaks are not well-separated, can be caused by several factors:[19]

  • Column-Related Factors: Column aging, contamination, or an inappropriate stationary phase.[20][21]

  • Mobile Phase Issues: Incorrect mobile phase composition or pH, which affects selectivity.[20][21]

  • Method Development: Suboptimal gradient program or flow rate.[19][21]

  • Peak Shape Problems: Issues like peak tailing can reduce the separation between adjacent peaks.[20]

Troubleshooting Workflow for Poor Resolution:

G start Poor Resolution Observed check_peak_shape Address any peak shape issues (e.g., tailing) first start->check_peak_shape q1 Is the mobile phase composition optimized? check_peak_shape->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes optimize_mobile_phase Adjust organic modifier ratio or pH to improve selectivity a1_no->optimize_mobile_phase q2 Is the gradient program suitable? a1_yes->q2 optimize_mobile_phase->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes optimize_gradient Modify the gradient slope or duration a2_no->optimize_gradient q3 Is the column efficient? a2_yes->q3 optimize_gradient->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes check_column Consider a longer column, smaller particle size, or different stationary phase a3_no->check_column end Problem Resolved a3_yes->end check_column->end

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

General Protocol for HPLC Analysis of Phenolic Compounds

This protocol provides a general methodology for the analysis of phenolic compounds. Optimization is often required based on the specific analytes and sample matrix.

  • Sample Preparation:

    • For solid samples, perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[22][23] Sonication can be used to improve extraction efficiency.[22]

    • Centrifuge the extract to remove particulate matter.[22]

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection.[24]

    • For complex matrices like wine, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[25]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used.[23][26] Dimensions such as 250 mm x 4.6 mm with 5 µm particles are typical.[26]

    • Mobile Phase: A gradient elution is generally employed.

      • Solvent A: Water with an acidifier (e.g., 0.1% formic acid, 0.1% acetic acid, or 0.2% phosphoric acid).[23][27][28] The acid suppresses the ionization of phenolic acids, leading to better peak shapes.

      • Solvent B: Acetonitrile or methanol.[27][28][29]

    • Flow Rate: Typically 0.8 to 1.0 mL/min.[22][23]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C, to ensure reproducible retention times.[22][23]

    • Injection Volume: Typically 5 to 20 µL.[22][23]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used.[26] Wavelengths are chosen based on the absorbance maxima of the target phenolic compounds (e.g., 280 nm for general phenolic compounds, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols).[29][30]

  • Example Gradient Program: An example of a gradient program is as follows (this will need to be optimized for the specific application):

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Gradually increase the percentage of Solvent B to elute more hydrophobic compounds.

    • Include a wash step with a high percentage of Solvent B to remove strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Time of Selected Phenolic Compounds.

This table illustrates how adjusting the mobile phase pH can influence the retention of phenolic compounds. As the pH increases towards the pKa of the acidic phenolic compounds, they become more ionized and thus less retained on a reversed-phase column, leading to shorter retention times.

Phenolic CompoundpKaRetention Time (min) at pH 2.5Retention Time (min) at pH 4.5
Gallic Acid4.48.56.2
Caffeic Acid4.615.211.8
Ferulic Acid4.620.116.5
p-Coumaric Acid4.622.418.3

Note: These are illustrative values and actual retention times will vary depending on the specific HPLC method (column, mobile phase composition, temperature, etc.).

References

Technical Support Center: Purification of Crude Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl (2-hydroxyphenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 2-hydroxyphenylacetic acid and ethanol, residual acid or base catalysts, and byproducts from side reactions.[1][2] One potential byproduct is a dehydration product if the reaction is conducted at high temperatures.[3] Self-condensation products of the starting materials may also be present.[3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValue
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Pale yellow to brown oil or semi-solid[]
Boiling Point 290.8±15.0 °C at 760 mmHg[6]
Melting Point 36-38°C (for the para-isomer)[][6]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods for this compound are column chromatography, recrystallization (if the crude product is a solid or can be solidified), and distillation under reduced pressure. The choice of method depends on the nature of the impurities and the desired final purity.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to check the purity of fractions.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information on the purity of the final product.[7][8]

Troubleshooting Guides

Recrystallization

Q1: My crude product "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point. To troubleshoot this:

  • Use a larger volume of solvent: This ensures the compound remains in solution at a lower temperature.

  • Cool the solution more slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.[8] Slow cooling promotes the formation of larger, purer crystals.[9][10]

  • Try a different solvent or a solvent pair: A solvent pair, such as ethyl acetate/hexanes or toluene/heptane, can be effective.[8] Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites for crystal growth.[1]

Q2: No crystals are forming, even after cooling the solution. What is the issue?

A2: This can happen if the solution is not sufficiently saturated or if nucleation is slow.

  • Reduce the amount of solvent: Evaporate some of the solvent to increase the concentration of the product.

  • Induce crystallization: Add a seed crystal of pure this compound if available.[1] Alternatively, scratching the flask can help initiate crystallization.[1]

  • Ensure sufficient cooling: Use an ice bath or refrigerator to lower the temperature further, as the compound may have significant solubility even at room temperature.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from using too much solvent or from premature crystallization during hot filtration.

  • Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Recover product from the mother liquor: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography

Q1: I am getting poor separation of my product from impurities on the column.

A1: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Optimize the mobile phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.35 and provides good separation from impurities.[11] A common mobile phase for esters is a mixture of hexanes and ethyl acetate.[12]

  • Use a gradient elution: Start with a less polar solvent system (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 3:1 hexane:ethyl acetate) to elute compounds with different polarities at different times.[12]

  • Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels, which can lead to band broadening and poor separation.[13]

  • Do not overload the column: The amount of crude material should typically be about 1-2% of the mass of the stationary phase (e.g., 1g of crude on 50g of silica gel).[12]

Q2: My product is eluting too quickly or too slowly.

A2: The elution speed is controlled by the polarity of the mobile phase.

  • Product eluting too quickly (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

  • Product eluting too slowly (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[11]

Q3: The purified product is still colored after chromatography.

A3: If a colored impurity is co-eluting with your product, you may need to adjust the purification strategy.

  • Modify the mobile phase: Try a different solvent system that may provide better separation of the colored impurity.

  • Consider a pre-purification step: A preliminary wash or extraction might remove the colored impurity before chromatography.

  • Use a different stationary phase: If using silica gel, consider alumina or a reverse-phase column, as the different selectivities might resolve the issue.

Experimental Protocols

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane Solvent Pair
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 10:1 hexane:ethyl acetate).[12] Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top to protect the silica bed.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel by evaporating the solvent.[13] Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to push the solvent through the column.[11] Begin elution with a low polarity solvent mixture (e.g., 10:1 hexane:ethyl acetate) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 5:1, then 3:1 hexane:ethyl acetate) to elute the desired product.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)[12]
Mobile Phase Hexane:Ethyl Acetate (Gradient)[12]
Silica Gel Mass ~50 g per 1.0 g of crude sample[12]
Initial Eluent 10:1 Hexane:Ethyl Acetate[12]
Final Eluent 3:1 Hexane:Ethyl Acetate[12]
Purity (Post-Column) >98% (by HPLC)[12]

Visualized Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve add_antisolvent Add anti-solvent (e.g., hexane) until cloudy dissolve->add_antisolvent clarify Add a few drops of hot solvent to clarify add_antisolvent->clarify cool Cool slowly to room temperature clarify->cool ice_bath Place in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter dry Dry under vacuum filter->dry Solid mother_liquor Mother Liquor filter->mother_liquor Filtrate product Pure Crystals dry->product

Caption: Workflow for purification by recrystallization.

Column_Chromatography_Workflow start Crude Product load Load sample onto silica gel column start->load elute_low Elute with low polarity solvent (e.g., 10:1 Hex:EA) load->elute_low elute_high Increase polarity (e.g., 3:1 Hex:EA) elute_low->elute_high collect Collect fractions elute_high->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine Pure waste Impure Fractions analyze->waste Impure evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for flash column chromatography.

Troubleshooting_Logic issue Issue Encountered oiling_out Product 'Oils Out' during Recrystallization issue->oiling_out Recrystallization no_crystals No Crystals Form issue->no_crystals Recrystallization poor_separation Poor Separation in Column issue->poor_separation Chromatography solution1 Use more solvent OR cool slower oiling_out->solution1 solution2 Try a solvent pair oiling_out->solution2 solution3 Concentrate solution OR add seed crystal no_crystals->solution3 solution4 Optimize mobile phase (check TLC) poor_separation->solution4 solution5 Repack column OR reduce sample load poor_separation->solution5

Caption: Troubleshooting decision logic for common issues.

References

Degradation pathways of Ethyl (2-hydroxyphenyl)acetate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (2-hydroxyphenyl)acetate. The information is designed to assist in understanding and investigating its degradation pathways under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which contains an ethyl ester and a hydroxyphenyl group, the primary degradation pathways under stress conditions are expected to be hydrolysis, oxidation, and photolysis. Thermal degradation is also possible at elevated temperatures.

  • Hydrolysis (Acidic and Alkaline): The ester linkage is susceptible to hydrolysis, which would yield (2-hydroxyphenyl)acetic acid and ethanol. This reaction is catalyzed by both acids and bases.[1][2][3][4]

  • Oxidation: The primary sites for oxidation are the ethyl group of the ester and the phenolic ring. Oxidation of the ethyl group can lead to the formation of acetic acid and acetoxyacetaldehyde.[5] The phenolic ring can be oxidized to form quinone-type structures.

  • Photolysis: Phenolic compounds are known to be susceptible to photodegradation.[6][7][8][9][10] Under UV light, the hydroxyphenyl ring can degrade into intermediates such as catechol, hydroquinone, and p-benzoquinone.[6][9]

  • Thermal Degradation: At high temperatures, the molecule can undergo complex degradation. The phenylacetic acid core may decompose to produce carbon dioxide, carbon monoxide, and other fragments.[11][12]

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are typically performed under the following conditions to cover a range of potential environmental and processing stresses.[13][14][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C).
Alkaline Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Solid drug substance exposed to dry heat (e.g., 80°C) for a specified duration.
Photolytic Degradation Exposure of the drug substance in solid or solution form to UV and visible light (e.g., ICH option 1 or 2).

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound and separating its degradation products.[18][19][20][21][22][23] The method should be validated to ensure it can separate the parent drug from all potential degradation products.[21][22] Identification of degradation products typically involves techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very little degradation observed under stress conditions. Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). The molecule is inherently stable under the applied conditions.Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic studies. Extend the duration of the stress exposure.
Complete degradation of the parent drug. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial (5-20%) degradation to observe the primary degradation products.[15]
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with excipients (if in a formulation). Secondary degradation products formed under harsh stress.Analyze a blank (placebo) and an unstressed sample to identify pre-existing impurities. If secondary degradation is suspected, use milder stress conditions to favor the formation of primary degradants.
Poor separation of the parent drug and degradation products. The HPLC method is not stability-indicating.Optimize the HPLC method by changing the mobile phase composition, pH, column type, or gradient profile to achieve adequate resolution between all peaks.
Difficulty in identifying degradation products. Low concentration of the degradant. Co-elution of multiple degradants. Lack of appropriate reference standards.Use a more sensitive detector (e.g., mass spectrometer). Further optimize the HPLC method for better separation. Employ preparative HPLC to isolate the degradants for structural elucidation by NMR.

Experimental Protocols

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a common starting point.[19][23]

Visualizations

Predicted Degradation Pathways

DegradationPathways parent This compound acid_hydrolysis (2-hydroxyphenyl)acetic acid + Ethanol parent->acid_hydrolysis Acidic Hydrolysis base_hydrolysis (2-hydroxyphenyl)acetate salt + Ethanol parent->base_hydrolysis Alkaline Hydrolysis oxidation_ethyl Acetic acid + Acetoxyacetaldehyde parent->oxidation_ethyl Oxidation (ethyl group) oxidation_ring Quinone-type products parent->oxidation_ring Oxidation (phenyl ring) photolysis Catechol, Hydroquinone, p-Benzoquinone parent->photolysis Photolysis thermal CO2, CO, Dibenzyl, etc. parent->thermal Thermal Degradation

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

ExperimentalWorkflow start Start: this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (Quantify Degradation, Identify Products) hplc->data end End: Degradation Profile data->end

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of substituted phenols. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a very low yield or failing completely. What are the common causes?

A1: Low yields in the direct Friedel-Crafts acylation of phenols are a common issue stemming from two primary problems:

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions. The reaction can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target C-acylated product.[1]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1][2]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: To favor C-acylation, the reaction conditions must be shifted from kinetic to thermodynamic control. This is typically achieved by performing a Fries Rearrangement . The Friedel-Crafts acylation of phenols is often a two-stage process: the formation of the phenolic ester (O-acylation), followed by the Lewis acid-catalyzed rearrangement to the hydroxyaryl ketone (C-acylation).[3][4] Using an excess of the Lewis acid catalyst and higher temperatures promotes the rearrangement of the initially formed O-acylated ester to the more stable C-acylated product.[5]

Q3: What is the Fries Rearrangement, and how does it improve the yield of hydroxyaryl ketones?

A3: The Fries Rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid or strong Brønsted acid catalyst.[6][7] It is the most effective method for achieving C-acylation of phenols because it circumvents the issues of direct acylation. The process involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[7][8] This reaction is of significant industrial importance for synthesizing hydroxyaryl ketones, which are crucial intermediates for various pharmaceuticals.[6][9]

Q4: How can I control the regioselectivity (ortho vs. para substitution) of the Fries Rearrangement?

A4: The ratio of ortho to para products can be controlled by adjusting the reaction conditions:

  • Temperature: Low reaction temperatures (e.g., <60°C) favor the formation of the para product (kinetic control).[7][8] High temperatures (e.g., >160°C) favor the formation of the ortho product (thermodynamic control), likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[6][8][10]

  • Solvent Polarity: The use of non-polar solvents tends to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[6][9]

Q5: My substrate is heavily substituted or contains deactivating groups. What are the limitations?

A5: The Fries Rearrangement has limitations. The reaction conditions can be harsh, requiring stable acyl components.[7] Yields tend to decrease significantly if the aromatic ring or the acyl group is heavily substituted due to steric hindrance.[6][7] Furthermore, the presence of strong deactivating, meta-directing groups on the aromatic ring will adversely affect the reaction yield, as is typical for electrophilic aromatic substitutions.[6][7]

Q6: Are there alternative methods for acylating highly activated or polyhydroxylated phenols?

A6: Yes. For electron-rich substrates like polyhydroxy- or polyalkoxyphenols where standard Friedel-Crafts conditions are challenging, the Houben-Hoesch reaction is a valuable alternative.[1][11] Another strategy involves protecting the hydroxyl group as a silyl ether. The silylated phenol can then undergo Friedel-Crafts acylation, and the silyl group is subsequently removed during the aqueous workup, yielding the C-acylated phenol directly.[12]

Data Presentation: Catalyst Performance in Fries Rearrangement

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the Fries Rearrangement.

Table 1: Effect of Temperature on Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃

Temperature (°C)Total Yield (%)ortho:para Ratio
40451.0 : 2.13
60651.0 : 1.85
80801.0 : 1.54
100882.84 : 1.0
120923.03 : 1.0
150751.95 : 1.0
170621.72 : 1.0

Data sourced from BenchChem.[13]

Table 2: Influence of Trifluoromethanesulfonic Acid (TfOH) Catalyst Concentration

Phenol TypeCatalyst/SolventPredominant ProductReported Yield
Phenol & Derivatives1% TfOH in CH₃CNO-Acylated (Ester)>90% (up to 99%)
Phenol, o/p-SubstitutedNeat TfOHC-Acylated (Ketone)>90%
m-Substituted PhenolNeat TfOHC-Acylated (Ketone)40-50%
Phenol Esters (o/p-Subst.)Neat TfOHC-Acylated (Ketone)>90%
Phenol Esters (m-Subst.)Neat TfOHC-Acylated (Ketone)30-60%

Data suggests high concentrations of a strong Brønsted acid favor C-acylation, while low concentrations favor O-acylation.[1][2][5]

Visualized Workflows and Mechanisms

Troubleshooting Low Yield in Phenol Acylation

G cluster_legend Legend start Start: Low Yield in Friedel-Crafts Acylation of Phenol check_product Analyze Crude Product: Is Phenyl Ester (O-Acylation) the Major Product? start->check_product cause_o_acylation Primary Cause: O-Acylation is kinetically favored. Lewis acid complexation deactivates the ring. check_product->cause_o_acylation Yes cause_deactivation Primary Cause: - Ring deactivation by substituents. - Steric hindrance. - Catalyst deactivation by moisture. check_product->cause_deactivation No solution_fries Solution: Perform a Fries Rearrangement cause_o_acylation->solution_fries solution_optimize Solution: - Use anhydrous conditions. - Consider alternative catalysts (e.g., TfOH, ZnCl₂). - For polyhydroxy phenols, use Houben-Hoesch. cause_deactivation->solution_optimize start_legend Start Point decision_legend Decision Point problem_legend Problem ID solution_legend Solution Path

Caption: Troubleshooting workflow for low-yield phenol acylation.

Simplified Mechanism of the Fries Rearrangement

G cluster_step1 Step 1: Complexation cluster_step2 Step 2: Acylium Ion Formation cluster_step3 Step 3: C-Acylation cluster_step4 Step 4: Hydrolysis ester Phenyl Ester complex Carbonyl-Lewis Acid Complex ester->complex + AlCl₃ lewis_acid Lewis Acid (AlCl₃) rearranged_complex Rearranged Complex complex->rearranged_complex Rearrangement acylium Acylium Ion (R-C≡O⁺) rearranged_complex->acylium phenoxide_complex Aluminated Phenoxide product_complex Product-Lewis Acid Complex acylium->product_complex + Phenoxide Ring (Electrophilic Attack) final_product Hydroxyaryl Ketone (ortho or para) product_complex->final_product + H₂O Workup

Caption: Key steps of the Lewis acid-catalyzed Fries Rearrangement.

Controlling Regioselectivity in the Fries Rearrangement

G start Fries Rearrangement of Phenyl Ester para_product Para-Product Favored (Kinetic Control) start->para_product Low Temperature (<60°C) + Polar Solvent ortho_product Ortho-Product Favored (Thermodynamic Control) start->ortho_product High Temperature (>160°C) + Non-Polar Solvent

Caption: Influence of conditions on ortho/para selectivity.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Hydroxyaryl Ketones via Fries Rearrangement

This protocol is a general procedure and may require optimization for specific substrates.

Part A: O-Acylation (Formation of Phenyl Ester)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add the acyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If not using a basic solvent like pyridine, add a base such as triethylamine (1.2 eq.) to neutralize the HCl byproduct.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting phenol is consumed.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. This product can be purified by recrystallization or chromatography if necessary, or used directly in the next step.[1]

Part B: Fries Rearrangement (Formation of Hydroxyaryl Ketone)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).[1]

  • Solvent: Add a suitable anhydrous solvent. For high temperatures to favor the ortho product, nitrobenzene is a classic choice. For lower temperatures to favor the para product, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.[1]

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Part A, dissolved in the same anhydrous solvent.[1]

  • Reaction: Stir the reaction at the chosen temperature. Maintain a low temperature (<25°C) for the para-product or heat the mixture (>60°C) for the ortho-product.[1] Monitor the progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[1]

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting mixture of ortho- and para-isomers can be separated by column chromatography.[1]

References

Technical Support Center: Optimizing the Synthesis of Hydroxyphenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxyphenylacetic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of hydroxyphenylacetic acid esters using various methods.

Fischer Esterification

Question 1: Why is the yield of my Fischer esterification of hydroxyphenylacetic acid consistently low?

Answer:

Low yields in the Fischer esterification of hydroxyphenylacetic acid are often due to the reversible nature of the reaction and potential side reactions involving the phenolic hydroxyl group. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Extend the reaction time or increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1]

    • Solution: Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.

  • Insufficient Catalyst: The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be too low to effectively protonate the carboxylic acid.[1]

    • Solution: Increase the catalyst loading. Typically, a catalytic amount is sufficient, but optimization may be required.

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.

    • Solution: Increase the reaction temperature to reflux. Typical temperatures range from 60-110 °C.[1][2]

  • Side Reactions: The unprotected phenolic hydroxyl group can undergo side reactions, such as etherification or polymerization, under acidic conditions.

    • Solution: Consider protecting the phenolic hydroxyl group prior to esterification. Common protecting groups for phenols include benzyl ethers or silyl ethers.

Question 2: I am observing the formation of a dark-colored, tar-like substance in my Fischer esterification reaction. What is it and how can I prevent it?

Answer:

The formation of dark, insoluble materials often indicates polymerization or degradation of the starting material or product, which is a common issue when dealing with phenolic compounds under acidic conditions.

  • Potential Cause: The acidic catalyst and heat can promote polymerization of the hydroxyphenylacetic acid. The phenolic ring is activated towards electrophilic substitution, which can be initiated by carbocations formed under acidic conditions.

  • Solutions:

    • Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.

    • Protect the Phenolic Hydroxyl Group: Protecting the phenolic -OH group can deactivate the ring towards polymerization and other side reactions.

    • Use Alternative Catalysts: Consider using milder acid catalysts, such as Lewis acids (e.g., scandium(III) triflate), which can sometimes offer better selectivity and milder reaction conditions.[2]

DCC Coupling

Question 1: My DCC coupling reaction to form a hydroxyphenylacetic acid ester has a low yield, and I see a significant amount of a white precipitate. What is happening?

Answer:

Low yields in DCC (dicyclohexylcarbodiimide) coupling reactions are often associated with the formation of byproducts. The white precipitate is likely dicyclohexylurea (DCU), the main byproduct of the reaction.

  • Formation of N-acylurea: A common side reaction is the rearrangement of the activated O-acylisourea intermediate to a more stable, unreactive N-acylurea.[3]

    • Solution: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (typically 5 mol%). DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium salt, which then reacts with the alcohol to form the ester.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure all reagents are anhydrous, as water can react with the activated intermediate. Run the reaction at room temperature or slightly below (0 °C) and allow sufficient reaction time.

  • Steric Hindrance: If either the hydroxyphenylacetic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and consider using a less hindered coupling agent if possible.

Question 2: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?

Answer:

DCU is notoriously difficult to remove due to its low solubility in many common organic solvents. Here are several effective strategies:

  • Filtration: Since DCU is often insoluble in the reaction solvent (like dichloromethane or tetrahydrofuran), a significant portion can be removed by simple filtration of the reaction mixture.[4]

  • Crystallization: If the desired ester is a solid, recrystallization can be an effective purification method. If the ester is an oil, you can sometimes precipitate the DCU by concentrating the reaction mixture and redissolving the residue in a solvent in which the DCU has very low solubility, such as diethyl ether or acetonitrile, followed by filtration.[4]

  • Solvent Choice: Running the reaction in a solvent where DCU is particularly insoluble, like acetonitrile, can facilitate its removal by filtration.[4]

  • Acidic Wash: If your product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 6 M HCl) can help remove residual DCU and other basic impurities.[4]

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5][6]

Transesterification

Question 1: My transesterification reaction of a hydroxyphenylacetic acid ester is very slow and gives a low yield. How can I improve it?

Answer:

The efficiency of transesterification depends on driving the equilibrium towards the desired product.

  • Equilibrium: Transesterification is a reversible reaction.

    • Solution: Use a large excess of the reactant alcohol. This is often the most practical way to shift the equilibrium. If the product alcohol has a lower boiling point, it can be removed by distillation to drive the reaction forward.

  • Catalyst: The choice and amount of catalyst are crucial.

    • Solution for Acid-Catalyzed Transesterification: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is run under anhydrous conditions.

    • Solution for Base-Catalyzed Transesterification: Use a strong base catalyst like sodium methoxide or sodium ethoxide. The base should correspond to the alcohol being used as a reactant to avoid product mixtures. The presence of water will hydrolyze the ester, so strictly anhydrous conditions are necessary.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol and solvent used.

Data Presentation

Table 1: Optimization of Fischer Esterification of Hydroxyphenylacetic Acids [7][8]

Hydroxyphenylacetic AcidDiolMolar Ratio (Acid:Diol)Temperature (°C)Time (h)Yield (%)
4-Hydroxyphenylacetic acid1,2-Ethanediol1:3090285
4-Hydroxyphenylacetic acid1,4-Butanediol1:3090290
4-Hydroxyphenylacetic acid1,6-Hexanediol1:3090288
3,4-Dihydroxyphenylacetic acid1,2-Ethanediol1:30900.580
3,4-Dihydroxyphenylacetic acid1,4-Butanediol1:30900.582
4-Hydroxy-3-methoxyphenylacetic acid1,4-Butanediol1:3090575

Table 2: Comparison of Synthesis Methods for Hydroxyphenylacetic Acid Esters

MethodTypical ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Hydroxyphenylacetic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Reflux, excess alcoholInexpensive reagents, simple procedure.[2]Reversible reaction, may require harsh conditions, potential for side reactions on the phenol group.[2][9]
DCC Coupling Hydroxyphenylacetic acid, alcohol, DCC, DMAP (catalyst)Room temperature or 0 °C, anhydrous solvent (e.g., CH₂Cl₂)Mild reaction conditions, suitable for acid-sensitive substrates.[3]Formation of DCU byproduct which can be difficult to remove, DCC is an allergen.[4]
Transesterification Hydroxyphenylacetic acid ester, alcohol, acid or base catalystReflux, excess alcoholCan be used to convert one ester to another.Reversible reaction, requires anhydrous conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Hydroxyphenylacetic Acid with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. A typical reaction time is 2-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: DCC/DMAP Coupling of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Mandatory Visualization

experimental_workflow cluster_fischer Fischer Esterification Workflow cluster_dcc DCC Coupling Workflow f_start Start f_reactants Mix Hydroxyphenylacetic Acid, excess Alcohol, and Acid Catalyst f_start->f_reactants f_reflux Heat to Reflux f_reactants->f_reflux f_monitor Monitor by TLC f_reflux->f_monitor f_workup Aqueous Work-up (Neutralization & Extraction) f_monitor->f_workup Reaction Complete f_purify Purification (Chromatography/Recrystallization) f_workup->f_purify f_product Pure Ester f_purify->f_product d_start Start d_reactants Mix Hydroxyphenylacetic Acid, Alcohol, DMAP in Anhydrous Solvent d_start->d_reactants d_cool Cool to 0°C d_reactants->d_cool d_dcc Add DCC Solution d_cool->d_dcc d_react Stir at Room Temperature d_dcc->d_react d_filter Filter DCU d_react->d_filter Reaction Complete d_workup Aqueous Work-up d_filter->d_workup d_purify Purification (Chromatography) d_workup->d_purify d_product Pure Ester d_purify->d_product

Caption: General experimental workflows for Fischer esterification and DCC coupling.

troubleshooting_low_yield start Low Yield Observed check_reaction Is the reaction at equilibrium? start->check_reaction check_water Is water being effectively removed? check_reaction->check_water Yes solution_time_temp Increase reaction time or temperature. check_reaction->solution_time_temp No check_catalyst Is the catalyst concentration optimal? check_water->check_catalyst Yes solution_water_removal Use excess alcohol or a Dean-Stark trap. check_water->solution_water_removal No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst loading. check_catalyst->solution_catalyst No check_side_reactions Are there signs of side reactions (e.g., polymerization)? check_temp->check_side_reactions Yes check_temp->solution_time_temp No solution_protect Protect the phenolic hydroxyl group. check_side_reactions->solution_protect Yes end Improved Yield check_side_reactions->end No solution_time_temp->end solution_water_removal->end solution_catalyst->end solution_protect->end

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenolic hydroxyl group when synthesizing hydroxyphenylacetic acid esters?

A1: It is highly recommended, especially under harsh reaction conditions. The phenolic hydroxyl group is weakly acidic and can be nucleophilic, leading to side reactions such as O-alkylation (ether formation) or acting as a site for other undesired reactions, particularly in strong acid or base.[9] Protecting groups like benzyl or silyl ethers can prevent these side reactions and improve the overall yield and purity of the desired ester.

Q2: What is the best method for purifying hydroxyphenylacetic acid esters?

A2: The best purification method depends on the physical properties of the ester and the impurities present.

  • Column Chromatography: This is a very general and effective method for separating the desired ester from unreacted starting materials, byproducts like DCU, and any side products. Silica gel is commonly used as the stationary phase.[7]

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.[10]

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove acid or base catalysts, water-soluble byproducts, and unreacted starting materials. Washing with a sodium bicarbonate solution is effective for removing acidic components.[1]

Q3: Can I use transesterification to synthesize a variety of hydroxyphenylacetic acid esters?

A3: Yes, transesterification is a viable method. If you have one hydroxyphenylacetic acid ester (e.g., the methyl ester), you can convert it to another ester (e.g., the butyl ester) by reacting it with an excess of the corresponding alcohol (in this case, butanol) in the presence of an acid or base catalyst.

Q4: I am having trouble with emulsion formation during the aqueous work-up. What should I do?

A4: Emulsions can be problematic, especially with phenolic compounds. Here are some tips to break them:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

  • Filtration: Sometimes, filtering the mixture through a pad of Celite can help break up the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.

Q5: What is the difference between Fischer esterification and Steglich esterification for this synthesis?

A5: The main difference lies in the reaction conditions and the types of substrates for which they are best suited.

  • Fischer Esterification: Uses a strong acid catalyst and typically requires heating. It is a good choice for simple, robust substrates where harsh conditions are not a concern.[2]

  • Steglich Esterification: Uses DCC and a catalytic amount of DMAP at room temperature. It is a much milder method and is ideal for substrates that are sensitive to acid or high temperatures.[11] For hydroxyphenylacetic acids, where the phenol group can be sensitive, Steglich esterification can be a better choice to avoid side reactions, although it involves the use of more expensive reagents and the challenge of removing the DCU byproduct.[3]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl (2-hydroxyphenyl)acetate and Methyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2-hydroxyphenyl)acetate and mthis compound, two closely related ester derivatives of 2-hydroxyphenylacetic acid, have garnered interest within the scientific community for their potential biological activities. As phenolic compounds, they are anticipated to possess antioxidant, antibacterial, and anti-inflammatory properties. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies to assist researchers in their investigations.

Physicochemical Properties

The seemingly minor difference in the ester group—ethyl versus methyl—can influence the physicochemical properties of these molecules, which in turn may affect their biological efficacy. Generally, the ethyl ester will have a slightly higher molecular weight and potentially greater lipophilicity compared to the methyl ester, which could impact cell membrane permeability and interaction with biological targets.

PropertyThis compoundMthis compound
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol 166.17 g/mol
Appearance Not specified in literatureWhite powdery crystal
Solubility Not specified in literatureInsoluble in water

Comparative Biological Activities

Direct comparative studies detailing the biological activities of this compound and mthis compound are limited in the currently available scientific literature. However, individual studies and reports on extracts containing these compounds provide insights into their potential therapeutic applications.

Anti-inflammatory Activity

Both compounds have been identified in extracts exhibiting anti-inflammatory properties.

An ethanol extract of Carica papaya leaves, which was found to contain this compound, demonstrated significant anti-inflammatory activity by inhibiting protein denaturation, stabilizing cell membranes, and inhibiting proteinase activity. The extract showed an IC₅₀ value of 180.70±2.25 µg/ml for the inhibition of protein denaturation[1].

Mthis compound was identified as a bioactive compound in an extract of the Yunzhi mushroom (Coriolopsis aspera). This extract exhibited anti-inflammatory effects by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells[2][3]. The overproduction of NO is a key feature of chronic inflammation. While a specific IC₅₀ for the pure methyl ester was not provided, the study highlights its contribution to the overall anti-inflammatory profile of the extract.

Signaling Pathway: Inhibition of Nitric Oxide Production in Macrophages

The anti-inflammatory activity of these compounds is likely linked to the modulation of inflammatory pathways. One key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide during inflammation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Ethyl / Methyl (2-hydroxyphenyl)acetate Compound->iNOS Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of both ethyl and mthis compound is the key functional group responsible for this activity. An extract containing mthis compound was noted to have stronger antioxidant activity than another crude extract, as determined by the DPPH radical scavenging assay[2]. Quantitative data for the pure compounds is not yet available in the literature.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH DPPH Radical Solution (Purple) Mix Mix and Incubate DPPH->Mix Test_Compound Test Compound Solution Test_Compound->Mix DPPH_H DPPH-H (Yellow/Colorless) Mix->DPPH_H Radical Scavenging Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer IC50 Calculate IC₅₀ Spectrophotometer->IC50

Caption: Workflow for DPPH antioxidant assay.

Antibacterial Activity

Experimental Protocols

Synthesis of Mthis compound

A general method for the synthesis of mthis compound involves the esterification of 2-hydroxyphenylacetic acid. While a specific protocol for this compound is not detailed, a similar esterification process using ethanol would be applicable.

Protocol for Mthis compound Synthesis:

  • Dissolve 2-hydroxyphenylacetic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or by passing hydrogen chloride gas).

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is then purified, typically by recrystallization or column chromatography, to yield the final product.

Nitric Oxide Synthase Inhibition Assay in RAW 264.7 Macrophages

This assay is used to determine the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (ethyl or mthis compound) for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-stimulated control group. The IC₅₀ value is then determined.

Conclusion

Both this compound and mthis compound show promise as biologically active molecules, particularly in the realm of anti-inflammatory research. The available data, primarily from studies on extracts, suggests that these compounds contribute to antioxidant and anti-inflammatory effects. However, a significant gap exists in the literature regarding direct comparative studies and quantitative data (IC₅₀ and MIC values) for the pure compounds.

Future research should focus on the synthesis and purification of these esters to enable a thorough and direct comparison of their biological activities. Such studies would provide valuable data for structure-activity relationship analyses and could guide the development of more potent derivatives for therapeutic applications. The provided experimental protocols offer a foundation for researchers to undertake these much-needed investigations.

References

A Comparative Guide to the Antifungal Efficacy of Ethyl (2-hydroxyphenyl)acetate and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative framework for evaluating the antifungal efficacy of novel compounds, using Ethyl (2-hydroxyphenyl)acetate as a case study, against established commercial fungicides. Due to a lack of publicly available data on the antifungal properties of this compound, this document serves as a methodological guide. It details the requisite experimental protocols for determining antifungal activity and presents a comparative analysis of prominent commercial fungicides, offering a blueprint for future research and development in this area.

Introduction: The Need for Novel Antifungal Agents

The rise of fungal infections, coupled with the growing concern of resistance to existing antifungal agents, underscores the urgent need for the discovery and development of new, effective fungicides. Phenolic compounds and their derivatives have garnered significant interest for their potential biological activities. This guide focuses on this compound, a phenolic ester, as a representative novel compound for antifungal screening.

Important Note: As of the publication of this guide, no specific experimental data on the antifungal efficacy of this compound was found in the public domain. Therefore, this document outlines the established methodologies and provides a comparative baseline using existing commercial fungicides to guide researchers in the evaluation of this and other novel compounds.

Profiles of Commercial Fungicides

A thorough evaluation of a novel antifungal agent requires comparison against current standards in both agricultural and clinical settings. The following is a summary of the mechanisms of action for selected commercial fungicides.

Agricultural Fungicides
  • Azoxystrobin: A broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which halts ATP production in fungal cells.[1][2][3] This disruption of energy synthesis prevents spore germination and mycelial growth.[4] Azoxystrobin is effective against all four major groups of fungal pathogens.[5]

  • Propiconazole: A systemic fungicide from the triazole class, also known as a demethylation inhibitor (DMI).[6][7] It works by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][8] The disruption of ergosterol production leads to a collapse of the fungal cell wall and inhibition of hyphal growth.[9]

Clinical Antifungal Drugs
  • Amphotericin B: A polyene antifungal agent that binds to ergosterol in the fungal cell membrane, creating pores that lead to the leakage of intracellular components and ultimately, cell death.[10][11] It is a broad-spectrum fungicide used for serious systemic fungal infections.[2]

  • Fluconazole: A triazole antifungal that, similar to propiconazole, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[10][12] This blockage disrupts ergosterol synthesis, leading to increased membrane permeability and the inhibition of fungal growth.[12][13]

Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[14][15]

Broth Microdilution Method

This is a common method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15]

Objective: To determine the MIC of a test compound against a panel of fungal isolates.

Materials:

  • Test compound (e.g., this compound) and reference fungicides.

  • 96-well microtiter plates.

  • Standardized fungal inoculum (e.g., 0.5 to 2.5 x 10^5 CFU/mL for yeasts).

  • Culture medium (e.g., RPMI-1640).

  • Spectrophotometer or visual reading equipment.

Procedure:

  • Preparation of Antifungal Solutions: Prepare serial two-fold dilutions of the test and reference compounds in the microtiter plates.

  • Inoculum Preparation: Culture the fungal isolates and prepare a standardized inoculum suspension according to CLSI or EUCAST guidelines (e.g., CLSI M27 for yeasts, M38 for molds).[1][6]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% for azoles against yeasts) compared to the positive control.[16]

Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity and is often used for its simplicity and cost-effectiveness.[17]

Objective: To determine the susceptibility of fungal isolates to a test compound by measuring the zone of growth inhibition.

Materials:

  • Agar plates (e.g., Mueller-Hinton agar).

  • Sterile paper disks impregnated with the test compound.

  • Standardized fungal inoculum.

Procedure:

  • Inoculation: A standardized fungal suspension is swabbed evenly across the surface of the agar plate.

  • Disk Application: Paper disks containing known concentrations of the antifungal agents are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone correlates with the susceptibility of the fungus to the compound.

Comparative Data Presentation

The following table illustrates how the antifungal efficacy data for this compound, once obtained, could be presented in comparison to commercial fungicides. The values for the commercial fungicides are representative MIC ranges found in the literature and are intended for illustrative purposes.

Antifungal AgentMechanism of ActionCandida albicans (MIC Range, µg/mL)Aspergillus fumigatus (MIC Range, µg/mL)Fusarium oxysporum (MIC Range, µg/mL)Botrytis cinerea (MIC Range, µg/mL)
This compound To be determinedData not availableData not availableData not availableData not available
Fluconazole (Clinical) Ergosterol biosynthesis inhibitor0.25 - 4[18]Generally resistant>64[10][19]16 - >64
Amphotericin B (Clinical) Membrane disruption0.125 - 1[2]0.5 - 2[2][20]1 - 4[5][10]0.5 - 2
Azoxystrobin (Agricultural) Respiration inhibitorNot commonly tested0.1 - 135.089 (EC50)[21][22]>100 (resistance common)[17]
Propiconazole (Agricultural) Ergosterol biosynthesis inhibitorNot commonly tested0.25 - 20.5 - 8[9][14]0.31 (EC50)[23]

Note: MIC values can vary significantly based on the specific isolate and testing methodology.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture inoculum_prep Standardized Inoculum Preparation (CLSI/EUCAST) fungal_culture->inoculum_prep inoculation Inoculation of 96-Well Plates inoculum_prep->inoculation compound_prep Serial Dilution of Test & Reference Compounds compound_prep->inoculation incubation Incubation (24-48h at 35°C) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_determination MIC Determination reading->mic_determination data_comparison Comparison with Reference Fungicides mic_determination->data_comparison

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

hypothetical_pathway cluster_cell Fungal Cell EHPA This compound TargetEnzyme Hypothetical Target Enzyme (e.g., Chitin Synthase) EHPA->TargetEnzyme Inhibition CellWall Cell Wall Synthesis TargetEnzyme->CellWall Blocks CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion and Future Directions

While the antifungal potential of this compound remains to be elucidated, this guide provides a comprehensive framework for its evaluation. By employing standardized methodologies such as those outlined by CLSI and EUCAST, researchers can generate robust and comparable data. Future studies should focus on performing in vitro susceptibility testing of this compound against a broad panel of clinically and agriculturally relevant fungi. Subsequent investigations could explore its mechanism of action, potential for synergistic effects with existing fungicides, and in vivo efficacy. The systematic approach detailed herein will be instrumental in determining the potential of this and other novel compounds as next-generation antifungal agents.

References

A Comparative Guide to the Biological Effects of Ethyl (2-hydroxyphenyl)acetate and Ethyl (4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of two isomeric compounds: Ethyl (2-hydroxyphenyl)acetate and Ethyl (4-hydroxyphenyl)acetate. While research has identified specific activities for the para-substituted isomer, Ethyl (4-hydroxyphenyl)acetate, data on the ortho-substituted counterpart remains limited. This document summarizes the available experimental data, provides detailed protocols for key biological assays, and visualizes relevant pathways to facilitate further research and drug development efforts.

Chemical Structures

CompoundStructure
This compound this compound
Ethyl (4-hydroxyphenyl)acetate Ethyl (4-hydroxyphenyl)acetate

Comparative Analysis of Biological Activities

Quantitative Biological Data

The following table summarizes the known quantitative data for Ethyl (4-hydroxyphenyl)acetate. No quantitative biological data for this compound has been identified in the reviewed literature.

Biological TargetCompoundActivityIC₅₀ ValueReference
Monoamine Oxidase A (MAO-A)Ethyl (4-hydroxyphenyl)acetateSelective Inhibition120 µM[]

Potential Therapeutic Relevance

The selective inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate suggests its potential as a lead compound for the development of therapeutics for neurological disorders such as depression and anxiety. Monoamine oxidase inhibitors are a class of drugs that increase the levels of key neurotransmitters in the brain.[2]

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active phenolic compounds suggests it may possess antioxidant or anti-inflammatory properties. Further investigation is warranted to elucidate its potential therapeutic applications.

Experimental Protocols

To facilitate further research and a direct comparison of these two isomers, detailed protocols for relevant in vitro assays are provided below.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of a test compound against the MAO-A enzyme.[3][4][5]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO-A. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a fluorescent product, which is quantified. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-A.[3]

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A Substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Inhibitor Control (e.g., Clorgyline)

  • Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare working solutions of the MAO-A enzyme, substrate, fluorogenic probe, and HRP in the assay buffer.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (inhibitor control), a negative control (enzyme activity without inhibitor), and a blank (no enzyme).

  • Add the MAO-A enzyme solution to all wells except the blank.

  • Incubate the plate for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate solution containing the fluorogenic probe and HRP to all wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration.

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the negative control.

  • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

MAO-A Inhibition Assay Workflow

MAO_A_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme MAO-A Enzyme Plate 96-well Plate Enzyme->Plate Substrate Substrate (p-Tyramine) Probe Fluorogenic Probe HRP HRP Compound Test Compound Compound->Plate Reaction Enzymatic Reaction Plate->Reaction Add Substrate Mix Detection Fluorescence Measurement Reaction->Detection Kinetic Read Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for the fluorometric monoamine oxidase A (MAO-A) inhibition assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of a compound.[6][7][8][9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.

  • Add a specific volume of the DPPH solution to each well/cuvette and mix well.

  • Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

  • The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis DPPH DPPH Solution Mix Mix Compound/Control with DPPH DPPH->Mix Compound Test Compound Compound->Mix Control Positive Control Control->Mix Incubate Incubate in Dark Mix->Incubate Absorbance Measure Absorbance (517 nm) Incubate->Absorbance Calculation Calculate % Scavenging & IC50 Absorbance->Calculation

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[10][11][12]

Principle: The assay determines the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The peroxidase component of the enzyme then reduces PGH₂. This activity can be monitored using a colorimetric or fluorometric probe that changes its optical properties upon reaction with the products of the peroxidase activity. A decrease in the signal indicates inhibition of COX activity.[12]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe

  • Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent

  • Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction buffer containing the probe and heme.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls.

  • Add the COX-1 or COX-2 enzyme to the wells.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the change in absorbance or fluorescence over time.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the negative control.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.

COX Inhibition Assay Signaling Pathway

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Inhibitor Ethyl (2/4-hydroxyphenyl)acetate Inhibitor->COX

Caption: Simplified signaling pathway of COX-mediated inflammation and its inhibition.

Conclusion

The available evidence indicates that Ethyl (4-hydroxyphenyl)acetate is a selective inhibitor of MAO-A, suggesting its potential for development in the field of neuropharmacology. The biological activities of its isomer, this compound, remain to be elucidated. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies on the antioxidant, anti-inflammatory, and MAO-inhibitory properties of these two compounds. Such studies are essential to fully understand their structure-activity relationships and to unlock their therapeutic potential.

References

Phenylacetic Acid Esters as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenylacetic acid esters as inhibitors of key enzymes implicated in various physiological and pathological processes. The focus is on their activity against pancreatic lipase, acetylcholinesterase (AChE), and carbonic anhydrase (CA), enzymes of significant interest in drug development for obesity, neurodegenerative diseases, and various other disorders, respectively. This document summarizes available quantitative data, details experimental protocols for enzyme inhibition assays, and visualizes relevant biological pathways.

Comparative Inhibitory Activity of Phenylacetic Acid Derivatives

While extensive comparative data specifically for a broad range of simple phenylacetic acid esters is limited in the current literature, studies on structurally related derivatives provide valuable insights into their inhibitory potential. The following table summarizes the inhibitory activities (IC50 values) of some phenacyl esters of N-aroyl amino acids against pancreatic lipase, and N-phenylacetamide derivatives against acetylcholinesterase, which share structural similarities with phenylacetic acid esters.

Compound ClassDerivativeTarget EnzymeIC50 (µg/mL)IC50 (µM)Reference
Phenacyl esters of N-aroyl amino acidsN-Benzoyl-β-alanine phenacyl esterPancreatic Lipase0.036[Data not available][1]
Phenacyl esters of N-aroyl amino acidsN-(4-Chlorobenzoyl)-β-alanine phenacyl esterPancreatic Lipase84[Data not available][1]
N-phenylacetamide derivatives2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamideAcetylcholinesterase[Data not available]6.68 mM[2]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of inhibitory studies.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in the digestion of dietary fats.

Principle: The assay measures the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), by pancreatic lipase, which releases p-nitrophenol, a colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (phenylacetic acid esters)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, a solution of pancreatic lipase, and the test compound at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Measure the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Principle: The method is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured at 412 nm and is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (phenylacetic acid esters)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at different concentrations.

  • Add the AChE solution to the wells and pre-incubate.

  • Start the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is used to identify inhibitors of carbonic anhydrase, a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate.

Principle: The assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored by measuring the increase in absorbance at 400-405 nm. A reduction in the rate of this reaction indicates CA inhibition.

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Acetonitrile or DMSO

  • Test compounds (phenylacetic acid esters)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO or acetonitrile.

  • In a 96-well plate, add Tris-HCl buffer and the test compound at various concentrations.

  • Add the CA enzyme solution and pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Measure the absorbance at 400-405 nm in kinetic mode.

  • Determine the reaction rates and calculate the percentage of inhibition to derive the IC50 values.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general workflow for enzyme inhibition assays.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_channel->ACh_vesicle triggers fusion ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE hydrolyzed by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor binds Inhibitor Phenylacetic Acid Ester Inhibitor->AChE Signal Signal Transduction ACh_receptor->Signal

Cholinergic signaling pathway and the role of AChE.

PancreaticLipaseDigestion cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Triglyceride Dietary Triglycerides (Fat Globules) Bile Bile Salts Triglyceride->Bile emulsified by Emulsified Emulsified Fat Droplets Bile->Emulsified PancreaticLipase Pancreatic Lipase Emulsified->PancreaticLipase substrate for DigestionProducts Monoglycerides & Free Fatty Acids PancreaticLipase->DigestionProducts hydrolyzes to Inhibitor Phenylacetic Acid Ester Inhibitor->PancreaticLipase Absorption Absorption DigestionProducts->Absorption

Fat digestion pathway mediated by pancreatic lipase.

CarbonicAnhydraseRegulation cluster_cell Cell CO2_in CO₂ CA_in Carbonic Anhydrase (CA) CO2_in->CA_in H2O_in H₂O H2O_in->CA_in H2CO3_in H₂CO₃ CA_in->H2CO3_in HCO3_in HCO₃⁻ H2CO3_in->HCO3_in H_in H⁺ H2CO3_in->H_in pH_regulation Intracellular pH Regulation HCO3_in->pH_regulation H_in->pH_regulation Inhibitor Phenylacetic Acid Ester Inhibitor->CA_in

Role of carbonic anhydrase in cellular pH regulation.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents plate_setup Plate Setup (96-well plate) prep_reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Spectrophotometer) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

General experimental workflow for enzyme inhibition assays.

References

Structure-Activity Relationship of Substituted Hydroxyphenylacetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyphenylacetates are a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. As metabolites of dietary polyphenols and intermediates in various metabolic pathways, these molecules and their synthetic derivatives present a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted hydroxyphenylacetates, focusing on their antioxidant, tyrosinase inhibitory, and cyclooxygenase inhibitory properties. The information is supported by experimental data to aid researchers in the design and development of new, more potent compounds.

Comparative Analysis of Biological Activities

The biological efficacy of substituted hydroxyphenylacetates is intricately linked to the nature, position, and number of substituents on the phenyl ring, as well as modifications to the acetate side chain. Understanding these relationships is crucial for optimizing their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of hydroxyphenylacetates is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups are critical determinants of their radical-scavenging activity.

Key SAR Observations for Antioxidant Activity:

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups on the phenyl ring generally leads to enhanced antioxidant activity. This is evident in the significantly lower IC50 value of 3,4-dihydroxyphenylacetic acid compared to its monohydroxylated counterparts in DPPH radical scavenging assays.

  • Position of Hydroxyl Groups: The relative position of the hydroxyl groups influences the stability of the resulting phenoxyl radical. Catechol moieties (ortho-dihydroxy substitution), as seen in 3,4-dihydroxyphenylacetic acid, are particularly effective due to the formation of a stable intramolecular hydrogen bond in the resulting radical.

  • Methoxy Substitution: The presence of an electron-donating methoxy group can also contribute to antioxidant activity, although generally to a lesser extent than a hydroxyl group. For instance, 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) exhibits moderate antioxidant activity.

  • Halogen Substitution: The introduction of halogen atoms can modulate the electronic properties of the phenyl ring and thereby influence antioxidant activity. However, comprehensive quantitative data for a series of halogenated hydroxyphenylacetates is limited, representing an area for further investigation.

  • Alkyl Substitution: Similarly, the effect of alkyl substituents on the antioxidant activity of hydroxyphenylacetates is not well-documented with quantitative data, warranting further studies to establish a clear SAR.

Table 1: Comparative Antioxidant Activity of Substituted Hydroxyphenylacetates

CompoundSubstituentsDPPH Radical Scavenging IC50 (µM)ABTS Radical Cation Scavenging Activity (TEAC, µM Trolox Equivalents)
2-Hydroxyphenylacetic acid2-OH>1000Low
4-Hydroxyphenylacetic acid4-OH>1000~500
3,4-Dihydroxyphenylacetic acid3,4-diOH15.3High
4-Hydroxy-3-methoxyphenylacetic acid4-OH, 3-OCH345.2Moderate

Note: Data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain hydroxyphenylacetates have demonstrated the ability to inhibit this enzyme.

Key SAR Observations for Tyrosinase Inhibitory Activity:

  • Hydroxylation Pattern: The presence of a catechol-like structure, as in 3,4-dihydroxyphenylacetic acid, is often associated with tyrosinase inhibitory activity. These compounds can act as competitive inhibitors by mimicking the natural substrate, L-DOPA.

  • Other Substitutions: The influence of other substituents, such as halogens, alkyl groups, or methoxy groups, on the tyrosinase inhibitory potential of hydroxyphenylacetates is an area that requires more systematic investigation to establish clear SAR principles.

Cyclooxygenase (COX) Inhibitory Activity

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade through their role in prostaglandin synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are substituted acetic acid derivatives, exert their effects by inhibiting COX-1 and/or COX-2. The phenylacetic acid scaffold is a key feature of some NSAIDs like diclofenac.

Key SAR Observations for Cyclooxygenase Inhibitory Activity (inferred from related phenylacetic acids):

  • Aromatic Ring System: The nature of the aromatic ring system is crucial. Phenylacetic acids are a well-established class of COX inhibitors.

  • Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact potency and selectivity for COX-1 versus COX-2.

    • Halogen Substitution: Halogen atoms, particularly chlorine at the ortho positions of an aniline ring attached to the phenylacetic acid moiety (as in diclofenac), are critical for high inhibitory potency.

    • Methyl Substitution: A methyl group on the phenylacetic acid ring can influence selectivity for COX-2, as seen in lumiracoxib, a derivative of diclofenac.

  • Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of the COX enzyme, typically through interactions with key arginine and tyrosine residues.

While direct IC50 values for a comprehensive set of substituted hydroxyphenylacetates against COX enzymes are not widely reported, the established SAR for structurally similar NSAIDs provides a strong foundation for the rational design of new inhibitors based on this scaffold.

Signaling Pathway Modulation

Substituted hydroxyphenylacetates can exert their biological effects not only through direct enzyme inhibition but also by modulating key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Phenolic compounds, including metabolites like 3,4-dihydroxyphenylacetic acid, have been shown to activate this pathway.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation HPA Hydroxyphenylacetate (e.g., 3,4-DHPAA) HPA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Nrf2 signaling pathway activation.
Prostaglandin Synthesis Pathway and COX Inhibition

The cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Phenylacetic acid derivatives, a class to which hydroxyphenylacetates belong, can inhibit these enzymes, thereby blocking prostaglandin synthesis.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA hydrolysis by PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 conversion by COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates HPA_inhibitor Substituted Hydroxyphenylacetate HPA_inhibitor->COX inhibits

Inhibition of the prostaglandin synthesis pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of substituted hydroxyphenylacetates.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (various concentrations), and a positive control (e.g., Trolox or ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compounds at various concentrations to the diluted ABTS radical cation solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the test compound relative to Trolox.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.

  • Reagents: Mushroom tyrosinase solution, L-DOPA solution, phosphate buffer (pH 6.8), test compounds, and a positive control (e.g., kojic acid).

  • Procedure:

    • Pre-incubate the tyrosinase solution with various concentrations of the test compound or positive control in a 96-well plate.

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.

    • Calculate the initial velocity of the reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), co-factors (e.g., glutathione, hematin), reaction buffer, test compounds, and a positive control (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).

  • Procedure:

    • Pre-incubate the respective COX enzyme with the test compound or positive control.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation time, terminate the reaction.

    • Quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion and Future Directions

The structure-activity relationship of substituted hydroxyphenylacetates reveals that the number and position of hydroxyl groups are paramount for their antioxidant activity, with catechol moieties being particularly effective. While the SAR for tyrosinase and cyclooxygenase inhibition is less defined for this specific class, insights from structurally related compounds provide a rational basis for the design of new derivatives. The modulation of key signaling pathways, such as the Nrf2 pathway, represents an important indirect mechanism of action for these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of substituted hydroxyphenylacetates, including those with halogen and various alkyl substituents, to establish more comprehensive SAR models. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

A Comparative Analysis of the Stability of Ortho-, Meta-, and Para-Hydroxyphenylacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the relative stability of hydroxyphenylacetate positional isomers, drawing upon established chemical principles and analogous compound data.

Introduction

Hydroxyphenylacetates are a class of compounds relevant in various fields, including as metabolites of dietary polyphenols and as structural motifs in pharmaceutical agents. The position of the hydroxyl group on the phenyl ring gives rise to three distinct isomers: ortho-, meta-, and para-hydroxyphenylacetate. The stability of these isomers can significantly influence their biological activity, shelf-life, and formulation development. This guide provides a comparative analysis of the stability of these three isomers, leveraging theoretical principles and experimental data from analogous compounds due to the limited direct comparative studies on hydroxyphenylacetates.

Theoretical Considerations in Isomer Stability

The relative stability of positional isomers is influenced by a combination of electronic and steric factors. In the case of hydroxyphenylacetate isomers, two key factors are intramolecular hydrogen bonding and steric hindrance.

  • Ortho-Hydroxyphenylacetate: The proximity of the hydroxyl and acetate groups in the ortho position allows for the formation of an intramolecular hydrogen bond. This interaction can increase the thermodynamic stability of the molecule by creating a stable six-membered ring-like structure.[1][2][3]

  • Meta-Hydroxyphenylacetate: In the meta isomer, the functional groups are too far apart to interact directly. Therefore, its stability is primarily governed by standard electronic effects of the substituents on the benzene ring.

  • Para-Hydroxyphenylacetate: The para isomer also lacks the possibility of intramolecular hydrogen bonding.[2] Due to the symmetrical arrangement and greater distance between the functional groups, it generally experiences less steric strain compared to the ortho isomer.[1]

Quantitative Stability Data: An Analogy with Hydroxybenzoic Acid Isomers

IsomerStandard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Relative Stability Ranking
o-Hydroxybenzoic Acid-495.8 ± 1.41 (Most Stable)
m-Hydroxybenzoic AcidNot readily available-
p-Hydroxybenzoic Acid-492.6 ± 2.22 (Least Stable of o- and p-)

Data sourced from available literature for the gaseous phase. A direct comparison for the meta isomer was not found in the same dataset.[1]

The data for hydroxybenzoic acid suggests that the ortho isomer is the most thermodynamically stable, likely due to the stabilizing effect of intramolecular hydrogen bonding.[1]

Experimental Protocol for Stability Assessment

To experimentally determine and compare the kinetic stability of the hydroxyphenylacetate isomers, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a standard approach. This method allows for the separation and quantification of the parent compound and its degradation products over time under various stress conditions.

Objective: To assess the degradation of ortho-, meta-, and para-hydroxyphenylacetate under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials and Equipment:

  • Ortho-, meta-, and para-hydroxyphenylacetate reference standards

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven or water bath

  • Photostability chamber

Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or acetonitrile).

    • For each stress condition, prepare a sample solution of each isomer at a known concentration.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Neutral Hydrolysis: Reflux the sample solution in water at a specified temperature.

    • Oxidative Degradation: Treat the sample solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose the sample solution to light in a photostability chamber.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate the parent isomer from its potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point.

    • Inject samples from each stress condition at various time points.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of each isomer under each stress condition.

    • Determine the degradation rate constants and half-lives to quantitatively compare the stability of the three isomers.

Visualization of Stability Factors

The following diagram illustrates the key structural factors influencing the stability of the ortho- and para-hydroxyphenylacetate isomers.

G cluster_ortho Ortho Isomer cluster_para Para Isomer ortho Ortho-Hydroxyphenylacetate h_bond Intramolecular H-Bonding ortho->h_bond Proximity of -OH and -CH2COO- stability_o Enhanced Thermodynamic Stability h_bond->stability_o Increases Stability para Para-Hydroxyphenylacetate no_h_bond No Intramolecular H-Bonding para->no_h_bond Distant Functional Groups steric Reduced Steric Hindrance para->steric stability_p Relative Stability no_h_bond->stability_p Lower Inherent Stability steric->stability_p Contributes to Stability

Caption: Factors influencing the stability of ortho- and para-hydroxyphenylacetate.

Conclusion

References

Lack of Efficacy Data for Ethyl (2-hydroxyphenyl)acetate Impedes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the in-vitro and in-vivo efficacy of Ethyl (2-hydroxyphenyl)acetate. This absence of published research prevents a direct comparative analysis of its biological performance against other alternatives. However, valuable insights can be drawn from studies on its structural isomer, Ethyl (4-hydroxyphenyl)acetate, which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). This guide, therefore, focuses on the available data for Ethyl (4-hydroxyphenyl)acetate to provide a relevant, albeit indirect, perspective for researchers, scientists, and drug development professionals.

In-Vitro Activity of Ethyl (4-hydroxyphenyl)acetate

The primary in-vitro activity reported for Ethyl (4-hydroxyphenyl)acetate is its selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.

Table 1: In-Vitro Monoamine Oxidase A (MAO-A) Inhibition by Ethyl (4-hydroxyphenyl)acetate

CompoundTargetActivityValue
Ethyl (4-hydroxyphenyl)acetateMonoamine Oxidase A (MAO-A)IC50120 µM

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of a compound on MAO-A is typically determined using a fluorometric or colorimetric assay. The general principle involves the oxidative deamination of a substrate by the MAO enzyme, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected by a probe that generates a fluorescent or colored product. The signal intensity is proportional to the enzyme activity.

Materials:

  • Recombinant human MAO-A enzyme

  • Substrate (e.g., p-tyramine, kynuramine)

  • Test compound (Ethyl (4-hydroxyphenyl)acetate)

  • Positive control inhibitor (e.g., Clorgyline for MAO-A)

  • Detection reagent (e.g., a probe that reacts with H₂O₂)

  • Assay buffer

  • 96-well microplate (black plates for fluorescence)

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the MAO-A enzyme and the substrate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the MAO-A enzyme. Incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: After a specific incubation time, add the detection reagent.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_components Add Buffer, Compound/Control, and Enzyme to Plate prep_compound->add_components prep_enzyme Prepare MAO-A Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate incubate_inhibitor Incubate for Inhibitor Interaction add_components->incubate_inhibitor incubate_inhibitor->add_substrate add_detection Add Detection Reagent add_substrate->add_detection measure_signal Measure Fluorescence/ Absorbance add_detection->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for an in-vitro monoamine oxidase (MAO) inhibition assay.

In-Vivo Efficacy and Comparative Analysis

Signaling Pathway: Monoamine Oxidase A and Neurotransmitter Metabolism

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters. Its inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various physiological and pharmacological effects.

G cluster_pathway Monoamine Neurotransmitter Metabolism Serotonin Serotonin MAOA Monoamine Oxidase A (MAO-A) Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Metabolites Inactive Metabolites MAOA->Metabolites Oxidative Deamination EHPA Ethyl (4-hydroxyphenyl)acetate EHPA->MAOA Inhibition

Caption: Inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate.

While the requested comparison of this compound cannot be fulfilled due to a lack of data, the available information on its isomer, Ethyl (4-hydroxyphenyl)acetate, points towards a potential role as a selective MAO-A inhibitor. This finding may warrant further investigation into its in-vivo efficacy and comparative performance against existing MAO-A inhibitors. Researchers interested in this compound are encouraged to conduct foundational in-vitro and in-vivo studies to establish its pharmacological profile.

Comparative Analysis of Ethyl (2-hydroxyphenyl)acetate Derivatives: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Ethyl (2-hydroxyphenyl)acetate derivatives, focusing on their interactions with various biological targets. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this class of compounds.

Executive Summary

This compound and its derivatives are a class of phenolic compounds with documented biological activities. This guide focuses on their cross-reactivity, a critical aspect in drug discovery and development. The available data, primarily centered on monoamine oxidase (MAO) inhibition, reveals a degree of selectivity for some derivatives. Notably, ethyl 4-hydroxyphenylacetate has been identified as a selective inhibitor of MAO-A over MAO-B. However, a comprehensive cross-reactivity profile against a broader range of biological targets remains an area requiring further investigation. This guide presents the existing quantitative data, details the experimental methodologies for key assays, and provides visual representations of relevant pathways and workflows to facilitate a clearer understanding of the current state of knowledge.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound derivatives against monoamine oxidases.

CompoundTargetIC50 (µM)Reference
Ethyl 4-hydroxyphenylacetateMAO-A120[][2]
MAO-B>1000[][2]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (this compound derivatives)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and positive controls in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in potassium phosphate buffer.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer. Prepare the kynuramine substrate solution in the same buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compounds or controls to the wells of the 96-well plate.

    • Add the diluted enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

  • Detection: The enzymatic deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm) over time using a fluorometric plate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) MAO_A MAO-A Aldehyde_Metabolites Aldehyde Metabolites MAO_A->Aldehyde_Metabolites MAO_B MAO-B MAO_B->Aldehyde_Metabolites Monoamine_Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Monoamine_Neurotransmitters->MAO_A Oxidative Deamination Monoamine_Neurotransmitters->MAO_B Oxidative Deamination Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites Aldehyde_Metabolites->Carboxylic_Acid_Metabolites Further Metabolism Ethyl_4_hydroxyphenylacetate Ethyl 4-hydroxyphenylacetate Ethyl_4_hydroxyphenylacetate->MAO_A Inhibition

Caption: Monoamine Oxidase Inhibition Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Compound and Enzyme Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Reaction Initiation of Reaction with Substrate Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Calculation IC50 Determination Measurement->Calculation

Caption: In Vitro MAO Inhibition Assay Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-hydroxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.